(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
Descripción
Propiedades
IUPAC Name |
(1S)-3-chloro-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4H2/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISRPYKYTBBHBK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@H](CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a chiral secondary alcohol containing a thiophene ring. Its chemical structure and key identifiers are presented below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 164071-56-1 | [1][2][3] |
| Molecular Formula | C₇H₉ClOS | [2][3] |
| Molecular Weight | 176.66 g/mol | [2][4] |
| Appearance | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
Note: While specific experimental values for melting point, boiling point, density, and solubility of this compound are not found in the surveyed literature, the precursor, 3-Chloro-1-(thiophen-2-yl)propan-1-one, is described as having moderate lipophilicity, suggesting some solubility in organic phases.[5]
Synthesis and Role in Duloxetine Production
This compound is a crucial intermediate in the asymmetric synthesis of Duloxetine. The synthetic pathway typically involves the reduction of the prochiral ketone, 3-Chloro-1-(thiophen-2-yl)propan-1-one.
Experimental Protocols
While specific experimental protocols for determining the physical properties of this compound are not detailed in the available literature, the following are generalized methods that can be adapted for this purpose.
The synthesis of the target compound is achieved through the asymmetric reduction of its precursor, 3-Chloro-1-(thiophen-2-yl)propan-1-one. One documented method utilizes a biocatalyst.
Experimental Workflow: Biocatalytic Asymmetric Reduction
Protocol: A study utilizing immobilized Candida pseudotropicalis 104 demonstrates the conversion of 3-chloro-1-(2-thienyl)propanone to (S)-3-chloro-1-(2-thienyl)-1-propanol. The reaction is carried out in a potassium phosphate buffer with a pH range of 6.6 to 7.2. The process can achieve high conversion and enantiomeric excess.[6]
The melting point of a solid is the temperature at which it changes state from solid to liquid.
Protocol:
-
A small, dry sample of the crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Protocol (Micro method):
-
A small amount of the liquid is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Density is the substance's mass per unit of volume.
Protocol:
-
A pycnometer (a flask with a specific volume) is weighed empty.
-
The pycnometer is filled with the liquid, and any excess is removed.
-
The filled pycnometer is weighed.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a controlled temperature.
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Protocol (Equilibrium Solubility Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, etc.) in a vial.
-
The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. This concentration represents the solubility of the compound in that solvent at that temperature. This procedure should be repeated for various solvents relevant to pharmaceutical development.
References
- 1. (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol164071-56-1,Purity98%_CHEMSTEP [molbase.com]
- 2. chemscene.com [chemscene.com]
- 3. molkem.com [molkem.com]
- 4. This compound | 164071-56-1 | Benchchem [benchchem.com]
- 5. Buy 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 [smolecule.com]
- 6. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, a key chiral intermediate in the synthesis of pharmaceuticals, notably the serotonin-norepinephrine reuptake inhibitor, Duloxetine.
Chemical Structure and Properties
This compound is a chiral secondary alcohol containing a thiophene ring. The stereochemistry at the carbinol center is of paramount importance for its utility in the asymmetric synthesis of drug molecules.
Chemical Structure:
(Thiophene is a five-membered aromatic ring containing a sulfur atom)
Physicochemical Data:
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| IUPAC Name | (1S)-3-chloro-1-(thiophen-2-yl)propan-1-ol |
| CAS Number | 164071-56-1[1] |
| Molecular Formula | C₇H₉ClOS[1] |
| Molecular Weight | 176.66 g/mol |
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-step process starting from thiophene. The first step involves the Friedel-Crafts acylation of thiophene to produce the ketone intermediate, 3-chloro-1-(thiophen-2-yl)propan-1-one. The second, and most critical step, is the asymmetric reduction of this ketone to yield the desired (S)-enantiomer of the alcohol. Biocatalytic reduction using various microorganisms, such as Candida pseudotropicalis, is a highly effective method for achieving excellent enantioselectivity.[2]
The overall synthesis workflow can be visualized as follows:
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one (Friedel-Crafts Acylation)
This procedure outlines the synthesis of the ketone intermediate via a Friedel-Crafts acylation reaction.
Materials:
-
Thiophene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend aluminum chloride in dichloromethane.
-
Cool the suspension in an ice bath.
-
Add a solution of 3-chloropropionyl chloride in dichloromethane dropwise to the cooled suspension via the addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, add thiophene dropwise, again keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-chloro-1-(thiophen-2-yl)propan-1-one.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Asymmetric Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one to this compound
This protocol describes the highly enantioselective reduction of the ketone intermediate using a biocatalyst.
Materials:
-
3-Chloro-1-(thiophen-2-yl)propan-1-one
-
Candida pseudotropicalis (e.g., CCTCC M209061) cells (immobilized or whole cells)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a suspension of Candida pseudotropicalis cells in a phosphate buffer within a suitable reaction vessel.
-
Add glucose to the cell suspension.
-
Dissolve 3-chloro-1-(thiophen-2-yl)propan-1-one in a minimal amount of a water-miscible organic solvent (if necessary) and add it to the cell suspension. The final substrate concentration should be optimized for the specific cell loading.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30 °C) for 24-48 hours, or until the reaction is complete as monitored by TLC or GC.
-
After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
Saturate the supernatant with sodium chloride and extract the product with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel to yield the highly enantiopure alcohol.
Spectroscopic Data
Expected ¹H NMR (CDCl₃) Data:
-
Thiophene protons: Three distinct signals in the aromatic region (~6.9-7.3 ppm). The proton on C5 will likely be a doublet of doublets, the proton on C3 a doublet of doublets, and the proton on C4 a doublet of doublets.
-
Carbinol proton (-CHOH): A triplet or doublet of doublets around 4.8-5.2 ppm.
-
Methylene protons (-CH₂-CHOH): Two diastereotopic protons appearing as a multiplet around 2.1-2.4 ppm.
-
Methylene protons (-CH₂Cl): A triplet around 3.6-3.8 ppm.
-
Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and temperature.
Expected ¹³C NMR (CDCl₃) Data:
-
Thiophene carbons: Four signals in the aromatic region (~124-145 ppm).
-
Carbinol carbon (-CHOH): A signal around 68-72 ppm.
-
Methylene carbon (-CH₂-CHOH): A signal around 40-44 ppm.
-
Methylene carbon (-CH₂Cl): A signal around 43-47 ppm.
Logical Relationships in Synthesis and Analysis
The successful synthesis and characterization of this compound rely on a logical sequence of experimental and analytical steps.
Caption: Workflow for the synthesis and analysis of the target compound.
This technical guide provides a foundational understanding for researchers and professionals working with this compound. The provided experimental protocols serve as a starting point, and optimization may be necessary based on specific laboratory conditions and available resources.
References
A Comprehensive Technical Guide to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, offering detailed information on the molecular properties, synthesis, and analytical data of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol. This chiral alcohol is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antidepressant Duloxetine.
Molecular Properties
This compound is a chemical compound with the molecular formula C7H9ClOS[1]. Its molecular structure consists of a thiophene ring substituted at the 2-position with a (S)-3-chloropropan-1-ol group.
| Property | Value | Source |
| Molecular Formula | C7H9ClOS | [1] |
| Molecular Weight | 176.66 g/mol | Calculated |
| Monoisotopic Mass | 176.00627 Da | [2] |
| CAS Number | 164071-56-1 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the stereoselective reduction of its corresponding ketone precursor, 3-chloro-1-(thiophen-2-yl)propan-1-one. Both chemical and enzymatic methods have been developed to achieve high enantioselectivity.
Chemical Synthesis via Friedel-Crafts Acylation and Subsequent Reduction
A common synthetic route involves a two-step process starting with the Friedel-Crafts acylation of thiophene to form the ketone intermediate, followed by its reduction.
Step 1: Synthesis of 3-chloro-1-(thiophen-2-yl)propan-1-one (2)
This step employs a Friedel-Crafts acylation reaction.
-
Reactants: Thiophene (1) and 3-chloropropionyl chloride.
-
Catalyst: Aluminum chloride (AlCl3).
-
Procedure: Thiophene is reacted with 3-chloropropionyl chloride in the presence of a stoichiometric amount of aluminum chloride as a Lewis acid catalyst. The reaction typically yields the desired ketone in high purity (80-90%) after a simple filtration through celite and charcoal, avoiding the need for complex chromatographic purification[3].
Step 2: Reduction to rac-3-chloro-1-(thiophen-2-yl)propan-1-ol (3)
The resulting ketone is then reduced to the racemic alcohol.
-
Reducing Agent: Sodium borohydride (NaBH4).
-
Solvent: Ethanol (EtOH).
-
Procedure: 3-chloro-1-(thiophen-2-yl)propan-1-one (2) is reacted with sodium borohydride in ethanol at a controlled temperature of 0-5 °C. This reaction yields a mixture containing 3-chloro-1-(thiophen-2-yl)propan-1-ol (3)[3].
Enantioselective Enzymatic Reduction
For the specific synthesis of the (S)-enantiomer, enzymatic reduction methods offer high stereoselectivity.
-
Enzyme: Alcohol dehydrogenase (ADH) from Thermoanaerobacter species.
-
Substrate: 3-chloro-1-(2-thienyl)propan-1-one.
-
Procedure: The ketone is reduced to (1S)-3-chloro-1-(2-thienyl)propan-1-ol using an alcohol dehydrogenase from the Thermoanaerobacter genus. This biocatalytic method allows for the formation of the product in a substantially enantiomerically pure form[4]. The product can be isolated from the aqueous reaction solution by extraction with solvents such as toluene, methylene chloride, or ethyl acetate[4].
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical technique for the characterization of this compound.
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| 7.38-7.26 (m, 3H), 4.97-4.94 (m, 1H), 3.78-3.54 (m, 2H), 2.28-2.09 (m, 2H) | 143.7, 128.7, 128.0, 125.8, 71.3, 41.8, 41.4 |
The provided NMR data is based on spectra for (S)-3-Chloro-1-phenylpropan-1-ol and may be referenced for expected peak regions of the title compound due to structural similarity. Actual chemical shifts may vary.
Logical Relationships in Synthesis
The following diagrams illustrate the key synthetic pathways described.
Caption: Chemical Synthesis Pathway of this compound.
Caption: Experimental Workflow for the Synthesis of this compound.
References
An In-depth Technical Guide to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol (CAS: 164071-56-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a chiral specialty chemical that serves as a critical building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the enantioselective synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) Duloxetine.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.
Chemical Properties and Data
This compound is a chiral secondary alcohol containing a thiophene ring. The stereochemistry at the carbinol center is crucial for its application in asymmetric synthesis.
| Property | Value |
| CAS Number | 164071-56-1 |
| Molecular Formula | C₇H₉ClOS |
| Molecular Weight | 176.66 g/mol [4] |
| Appearance | (Predicted) Pale yellow oil or low-melting solid |
| Purity | Typically ≥98% from commercial suppliers[4][5] |
| Synonyms | 3-CHLORO-1-(2-THIENYL)-1-PROPANOL[1][4] |
Spectroscopic Data (Predicted)
While experimental spectra are not widely published, the following tables outline the predicted NMR and expected key IR and MS fragments based on the molecular structure.
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | dd | 1H | Thiophene H5 |
| ~7.00 | dd | 1H | Thiophene H3 |
| ~6.95 | dd | 1H | Thiophene H4 |
| ~5.20 | t | 1H | CH-OH |
| ~3.80 | t | 2H | CH₂-Cl |
| ~2.20 | m | 2H | CH₂-CH₂ |
| ~2.50 | br s | 1H | OH |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.0 | Thiophene C2 |
| ~126.8 | Thiophene C5 |
| ~124.5 | Thiophene C4 |
| ~123.5 | Thiophene C3 |
| ~70.0 | CH-OH |
| ~45.0 | CH₂-Cl |
| ~40.0 | CH₂-CH₂ |
Table 3: Key Spectroscopic Features
| Technique | Expected Features |
| FTIR (Neat) | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-3100 cm⁻¹), C=C stretches (thiophene, ~1400-1500 cm⁻¹), C-O stretch (~1050 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹) |
| Mass Spec (EI) | Molecular ion peak [M]⁺ at m/z 176/178 (due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio). Key fragments would include loss of H₂O, Cl, and cleavage of the propyl chain. |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a multi-step process, starting with the Friedel-Crafts acylation of thiophene, followed by reduction of the resulting ketone and subsequent enantioselective resolution.
Experimental Workflow
References
Technical Guide on the Spectroscopic Data for (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Spectroscopic Data for (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant Duloxetine.[1] Accurate spectroscopic characterization is critical for confirming its identity, purity, and stereochemistry during synthesis and quality control. This guide provides a consolidated overview of its spectroscopic data and the experimental protocols for its preparation.
Data Presentation
The following tables summarize the key spectroscopic data for this compound. Data for NMR spectroscopy is presented alongside its close analog, (S)-3-Chloro-1-phenylpropan-1-ol, for comparative purposes, as detailed spectra for the thiophene compound are not widely published.
Table 1: ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz. Chemical shifts (δ) in ppm.
| Assignment | This compound (Expected) | (S)-3-Chloro-1-phenylpropan-1-ol (Reference Data) [2] | Notes on Expected Spectrum |
| Thiophene H5 | ~7.25 (dd) | - | Doublet of doublets, downfield of other thiophene protons. |
| Thiophene H3 | ~6.95 (dd) | - | Doublet of doublets. |
| Thiophene H4 | ~6.90 (dd) | - | Doublet of doublets, often overlapping with H3. |
| Phenyl H (o,m,p) | - | 7.38 - 7.26 (m, 5H) | Aromatic protons of the thiophene ring appear at higher field (more shielded) than those of the phenyl ring. |
| CH-OH | ~5.20 (t) | 4.96 (dd, 1H) | Triplet or doublet of doublets, coupled to adjacent CH₂ group. |
| CH₂-CHOH | ~2.25 (m, 2H) | 2.20 (m, 2H) | Multiplet, diastereotopic protons. |
| CH₂-Cl | ~3.75 (t) | 3.76 (m, 2H) | Triplet or multiplet, deshielded by the chlorine atom. |
| OH | Variable | Variable | Broad singlet, position is concentration and solvent dependent. |
Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 101 MHz. Chemical shifts (δ) in ppm.
| Assignment | This compound (Expected) | (S)-3-Chloro-1-phenylpropan-1-ol (Reference Data) [2] | Notes on Expected Spectrum |
| Thiophene C2 (ipso) | ~148 | - | Quaternary carbon attached to the propanol side chain. |
| Phenyl C1 (ipso) | - | 143.7 | Quaternary carbon. |
| Thiophene C5 | ~126.8 | - | CH carbon. |
| Thiophene C3 | ~124.5 | - | CH carbon. |
| Thiophene C4 | ~123.5 | - | CH carbon. |
| Phenyl C (o,m,p) | - | 128.7, 128.0, 125.8 | Aromatic CH carbons. |
| CH -OH | ~66 | 71.3 | Carbon bearing the hydroxyl group. |
| CH₂ -CHOH | ~42 | 41.8 | Methylene carbon adjacent to the stereocenter. |
| CH₂ -Cl | ~43 | 41.4 | Methylene carbon bearing the chlorine atom. |
Table 3: Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3600 - 3200 | O-H stretch (alcohol) | Strong, Broad |
| 3100 | C-H stretch (aromatic, thiophene) | Medium |
| 2960 - 2850 | C-H stretch (aliphatic) | Medium |
| ~1440 | C=C stretch (aromatic, thiophene ring) | Medium |
| 1250 - 1000 | C-O stretch (secondary alcohol) | Strong |
| 800 - 600 | C-Cl stretch | Strong |
| ~700 | C-S stretch (thiophene ring) | Medium |
Table 4: Mass Spectrometry (MS)
| m/z Value | Assignment | Notes |
| 176/178 | [M]⁺, Molecular Ion | Expected ratio of ~3:1 for ³⁵Cl and ³⁷Cl isotopes. Molecular Formula: C₇H₉ClOS. |
| 158/160 | [M - H₂O]⁺ | Loss of water from the molecular ion. |
| 141 | [M - Cl]⁺ | Loss of chlorine radical. |
| 111 | [C₄H₃S-CHOH]⁺ | Fragmentation of the chloropropyl side chain. |
| 83 | [C₄H₃S]⁺ | Thienyl cation. |
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process: Friedel-Crafts acylation to form the precursor ketone, followed by an asymmetric reduction.
Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one (Precursor)
This procedure is a standard Friedel-Crafts acylation.[3] Materials:
-
Thiophene
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl, dilute)
-
Sodium bicarbonate (NaHCO₃, saturated solution)
-
Brine
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
A flask equipped with a stirrer and nitrogen inlet is charged with anhydrous DCM and cooled to 0 °C.
-
Anhydrous aluminum chloride is added portion-wise to the cooled DCM.
-
3-Chloropropionyl chloride is added dropwise to the suspension, and the mixture is stirred for 15 minutes.
-
Thiophene is then added dropwise at 0 °C, and the reaction is allowed to stir and slowly warm to room temperature.
-
The reaction is monitored by TLC. Upon completion, the mixture is carefully poured into a beaker of ice and dilute HCl.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 3-Chloro-1-(thiophen-2-yl)propan-1-one, which can be purified by column chromatography or distillation.
Asymmetric Reduction to this compound
Enzymatic reduction is a highly effective method for producing the (S)-enantiomer with high enantiomeric excess (>99%).[3] Materials:
-
3-Chloro-1-(thiophen-2-yl)propan-1-one
-
Alcohol dehydrogenase (ADH) from a suitable source (e.g., Thermoanaerobacter genus or Candida pseudotropicalis)[3]
-
NADH or NADPH (cofactor)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol)
-
Phosphate buffer (e.g., potassium phosphate, pH 6.6-7.2)[3]
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
A buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) is prepared.
-
The ADH enzyme, the cofactor (catalytic amount), and the components of the cofactor regeneration system are added to the buffer.
-
The substrate, 3-Chloro-1-(thiophen-2-yl)propan-1-one, is added to the reaction mixture. A co-solvent may be used if solubility is low.
-
The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and the pH is maintained.
-
The progress of the reduction is monitored by HPLC or GC.
-
Upon completion, the mixture is extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated.
-
The resulting crude this compound can be purified by silica gel column chromatography to yield the final product.
Mandatory Visualization
The following diagram illustrates the synthetic and analytical workflow for obtaining and characterizing this compound.
Caption: Synthesis and analysis workflow for this compound.
References
- 1. [PDF] A facile asymmetric synthesis of (S)-duloxetine | Semantic Scholar [semanticscholar.org]
- 2. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]
Spectroscopic Analysis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the chiral alcohol, (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol. Due to the limited availability of specific experimental spectra in public databases, this document presents predicted data based on the analysis of analogous structures and established spectroscopic principles. It also outlines comprehensive experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of this compound. These predictions are derived from known chemical shift values for thiophene and chloropropanol moieties and established fragmentation patterns.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | dd | 1H | H-5 (Thiophene) |
| ~7.10 | dd | 1H | H-3 (Thiophene) |
| ~6.95 | dd | 1H | H-4 (Thiophene) |
| ~5.15 | t | 1H | CH-OH |
| ~3.70 | t | 2H | CH₂-Cl |
| ~2.50 | d | 1H | OH |
| ~2.20 | m | 2H | CH₂-CH(OH) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-2 (Thiophene, C-substituted) |
| ~127.0 | C-5 (Thiophene) |
| ~125.5 | C-3 (Thiophene) |
| ~124.0 | C-4 (Thiophene) |
| ~68.0 | CH-OH |
| ~42.0 | CH₂-Cl |
| ~38.0 | CH₂-CH(OH) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity | Notes |
| 176/178 | [M]⁺ | Molecular ion peak with characteristic ~3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |
| 141 | [M - Cl]⁺ | Loss of chlorine radical. |
| 123 | [M - Cl - H₂O]⁺ | Subsequent loss of water from the [M - Cl]⁺ fragment. |
| 111 | [C₄H₃S-CH=OH]⁺ | Fragment containing the thiophene ring and the hydroxylated carbon. |
| 97 | [C₄H₃S-C=O]⁺ | Thienoyl cation, a common fragment for 2-acylthiophenes. |
| 85 | [C₄H₅S]⁺ | Thienyl cation. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy Acquisition:
-
Instrument: 500 MHz NMR Spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Apply a line broadening of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
3. ¹³C NMR Spectroscopy Acquisition:
-
Instrument: 500 MHz NMR Spectrometer (operating at 125 MHz for ¹³C).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 5 seconds (to ensure quantitative data for quaternary carbons).
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Processing: Apply a line broadening of 1-2 Hz, perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile at a concentration of approximately 10-100 µg/mL.[1]
-
Ensure the sample is free of any particulate matter by filtering if necessary.[1]
2. Electron Ionization (EI) Mass Spectrometry Acquisition:
-
Instrument: A mass spectrometer equipped with an electron ionization source, such as a GC-MS system.
-
Electron Energy: 70 eV.[3]
-
Ion Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Introduction: If using a GC-MS, inject the sample solution onto a suitable GC column (e.g., a non-polar column like DB-5) with a temperature program designed to elute the analyte. Alternatively, a direct insertion probe can be used.[4]
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis and structural elucidation of this compound.
References
The Diverse Biological Activities of Thiophene-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to serve as a bioisostere for the benzene ring have made it a focal point in the design and discovery of novel therapeutic agents.[4][5] This technical guide provides a comprehensive overview of the significant biological activities of thiophene-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and synthetic methodologies are provided, along with a systematic presentation of quantitative biological data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms and processes involved.
Anticancer Activity of Thiophene Derivatives
Thiophene-containing compounds have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2][6][7] Their mechanisms of action are diverse and often involve the inhibition of critical signaling pathways implicated in cancer progression, such as topoisomerase inhibition, tyrosine kinase inhibition, and the induction of apoptosis.[2][6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various thiophene derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | [8] |
| Thiophene Carboxamide 2d | Hep3B (Hepatocellular Carcinoma) | 8.85 | [8] |
| Thiophene Carboxamide 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | [8] |
| Thiophene Derivative 19 | LoVo (Colorectal Carcinoma) | 57.15 µg/ml | [9] |
| Thiophene Derivative 19 | HCT-116 (Colorectal Carcinoma) | 71.00 µg/ml | [9] |
| Thiophene Derivative 27 | HepG-2 (Hepatocellular Carcinoma) | 8.48 | [9] |
| Thiophene Derivative 27 | HCT-116 (Colorectal Carcinoma) | 14.52 | [9] |
| Thiophene Derivative 27 | MCF-7 (Breast Adenocarcinoma) | 9.78 | [9] |
| Thiophene Derivative 13 | PC-3 (Prostate Cancer) | 2.64 | [9] |
| Thiophene Derivative 14 | PC-3 (Prostate Cancer) | <6.29 | [9] |
| Thiophene Derivative 15 | PC-3 (Prostate Cancer) | <6.29 | [9] |
| Thiophene Derivative 10 | H460 (Non-small cell lung cancer) | 7.7 | [9] |
| Thiophene Derivative 10 | A549 (Lung Carcinoma) | 18.9 | [9] |
| Thiophene Derivative 10 | U251 (Glioblastoma) | 13.3 | [9] |
| Thiophene Derivative 16 | MDA-MB-231 (Breast Cancer) | 0.31 | [9] |
| Thiophene Derivative 16 | A549 (Lung Carcinoma) | 0.02 | [9] |
| Thiophene Derivative 480 | HeLa (Cervical Cancer) | 12.61 µg/mL | [10] |
| Thiophene Derivative 480 | HepG2 (Hepatocellular Carcinoma) | 33.42 µg/mL | [10] |
| Thiophene-based bis-chalcone 5a | A549 (Lung Carcinoma) | 41.99 | [7] |
| Thiophene-based bis-chalcone 9b | A549 (Lung Carcinoma) | 92.42 | [7] |
| Thiophene Derivative 7 | HCT-116 (Colorectal Carcinoma) | 11.13 | [11] |
| Thiophene Derivative F8 | Lymphoma/Leukemia | 0.805 - 3.05 | [12] |
| Thiophene Derivative 5 | MCF-7 (Breast Adenocarcinoma) | 7.301 | [13] |
| Thiophene Derivative 8 | MCF-7 (Breast Adenocarcinoma) | 4.132 | [13] |
| Thiophene Derivative 5 | HepG-2 (Hepatocellular Carcinoma) | 5.3 | [13] |
| Thiophene Derivative 8 | HepG-2 (Hepatocellular Carcinoma) | 3.3 | [13] |
| Thiophene Derivative 11b | MCF-7 (Breast Adenocarcinoma) | 6.55 | [14] |
| Thiophene Derivative 11b | HCT-116 (Colorectal Carcinoma) | 8.20 | [14] |
| Thiophene Derivative 15 | MCF-7 (Breast Adenocarcinoma) | 9.35 | [14] |
| Thiophene Derivative 15 | HCT-116 (Colorectal Carcinoma) | 8.76 | [14] |
| Thiophene Derivative 1312 | SGC-7901 (Gastric Cancer) | 0.340 | [15] |
| Thiophene Derivative 1312 | HT-29 (Colorectal Carcinoma) | 0.360 | [15] |
| Thiophene Derivative 1312 | EC-9706 (Esophageal Cancer) | 3.170 | [15] |
Signaling Pathway: Induction of Apoptosis
Many thiophene derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[12][16] This is often achieved through the modulation of key signaling pathways, such as the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The diagram below illustrates a simplified model of the apoptotic signaling pathway that can be targeted by thiophene-containing compounds.
Antimicrobial Activity of Thiophene Derivatives
Thiophene-based compounds have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18][19][20] Their antimicrobial efficacy often stems from their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with microbial DNA.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiophene derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (mg/L or µg/ml) | Reference |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16-32 (MIC50) | [17] |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16-32 (MIC50) | [17] |
| Thiophene Derivative 8 | Colistin-Resistant A. baumannii | 16-32 (MIC50) | [17] |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8-32 (MIC50) | [17] |
| Thiophene Derivative 5 | Colistin-Resistant E. coli | 8-32 (MIC50) | [17] |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 8-32 (MIC50) | [17] |
| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [18] |
| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2 - 4 µg/ml | [21] |
| Thiophene Derivative 9 | Aspergillus fumigates | More potent than Amphotericin B | [19] |
| Thiophene Derivative 12 | Aspergillus fumigates | More potent than Amphotericin B | [19] |
| Thiophene Derivative 19 | Aspergillus fumigates | More potent than Amphotericin B | [19] |
| Thiophene Derivative 12 | Syncephalastrum racemosum | Higher activity than Amphotericin B | [19] |
| Thiophene Derivative SRP-2n-q | Staphylococcus aureus | Active | [22] |
| Thiophene Derivative SRP-2n-q | Bacillus subtilis | Active | [22] |
| Thiophene Derivative SRP-2n-q | Escherichia coli | Active | [22] |
| Thiophene Derivative SRP-2n-q | Klebsiella pneumoniae | Active | [22] |
| Thiophene Derivative SRP-2n-q | Candida albicans | Active | [22] |
| Thiophene Derivative SRP-2n-q | Aspergillus niger | Active | [22] |
Anti-inflammatory Activity of Thiophene Derivatives
Several thiophene-containing compounds have been identified as potent anti-inflammatory agents.[23][24][25] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[23][26][27]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory activity of various thiophene derivatives, presented as either IC50 values for enzyme inhibition or as a percentage of edema inhibition in in vivo models.
| Compound/Derivative | Assay/Model | Activity | Reference |
| Aminothiophene Analog 1 | In vitro anti-inflammatory | IC50 = 121 µM (61% inhibition) | [28] |
| Aminothiophene Analog 2 | In vitro anti-inflammatory | IC50 = 412 µM (94% inhibition) | [28] |
| Aminothiophene Analog 3 | In vitro anti-inflammatory | IC50 = 323 µM (30% inhibition) | [28] |
| Aminothiophene Analog 4 | In vitro anti-inflammatory | IC50 = 348 µM (75% inhibition) | [28] |
| Aminothiophene Analog 5 | In vitro anti-inflammatory | IC50 = 422 µM (71% inhibition) | [28] |
| Aminothiophene Analog 6 | In vitro anti-inflammatory | IC50 = 396 µM (81% inhibition) | [28] |
| Thiophene Derivative 15 | Carrageenan-induced paw edema | 58.46% inhibition (at 50 mg/kg) | [23] |
| Thiophene Derivative 16 | Carrageenan-induced paw edema | 48.94% inhibition | [23] |
| Thiophene Derivative 17 | Carrageenan-induced paw edema | 47% inhibition | [23] |
| Thiophene Derivative 18 | Carrageenan-induced paw edema | 30% inhibition | [23] |
| Thiophene Derivative 21 | COX-2 Inhibition | IC50 = 0.67 µM | [23] |
| Thiophene Derivative 21 | 5-LOX Inhibition | IC50 = 2.33 µM | [23] |
| Thiophene Derivative 2b | Carrageenan-induced paw edema | Comparable to indomethacin | [29] |
| Thiophene Derivative 2b | PGE2 Synthesis Inhibition | 61.10% - 74.54% inhibition | [29] |
| Thiophene Derivative 5b | COX-2 Inhibition | IC50 = 5.45 µM | [26] |
| Thiophene Derivative 5b | 5-LOX Inhibition | IC50 = 4.33 µM | [26] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of thiophene derivatives and for key in vitro and in vivo biological assays.
Synthesis of 2-Aminothiophene Derivatives (Gewald Reaction)
The Gewald reaction is a multicomponent reaction used for the synthesis of polysubstituted 2-aminothiophenes.[3][5]
Materials:
-
An α-methylene-activated ketone or aldehyde
-
An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
A base catalyst (e.g., morpholine, triethylamine, diethylamine)
-
Solvent (e.g., ethanol, methanol, DMF)
Procedure:
-
To a stirred solution of the α-methylene-activated carbonyl compound (1 equivalent) and the active methylene nitrile (1 equivalent) in the chosen solvent, add the base catalyst (1.1 equivalents).
-
Add elemental sulfur (1.1 equivalents) portion-wise to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 50-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.
In Vitro Anticancer Activity: MTS Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Thiophene test compounds
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiophene test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add 20 µL of the MTS/PMS solution to each well.
-
Incubate the plate for 1-4 hours at 37 °C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Thiophene test compounds
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the thiophene test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism in the broth.
-
Add a specific volume of the inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 35-37 °C for 16-20 hours for bacteria; 35 °C for 24-48 hours for fungi).
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits the visible growth of the microorganism or by measuring the absorbance with a microplate reader.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% w/v in saline)
-
Thiophene test compounds
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the thiophene test compounds and the standard drug orally or intraperitoneally at specific doses to different groups of animals. Administer the vehicle to the control group.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group.
Experimental and Logical Workflows
Visualizing experimental workflows and logical relationships can aid in understanding the overall process of drug discovery and the rationale behind structure-activity relationship (SAR) studies.
General Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel thiophene derivatives.
References
- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 13. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
- 15. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of a novel thiophene derivative that induces cancer cell apoptosis through modulation of AKT and MAPK pathways - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 18. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. nonacidic-thiophene-based-derivatives-as-potential-analgesic-and-design-synthesis-biological-evaluation-and-metabolic-stability-study - Ask this paper | Bohrium [bohrium.com]
An In-depth Technical Guide to the Synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceuticals. The document details the primary starting materials, outlines key experimental protocols, and presents quantitative data to facilitate methodological comparison and implementation in a research and development setting.
Introduction
This compound is a valuable building block in medicinal chemistry, most notably as a precursor for the synthesis of the antidepressant duloxetine. The stereochemistry at the C-1 position is crucial for its biological activity, necessitating highly enantioselective synthetic routes. This guide explores the prevalent methods for achieving the desired (S)-enantiomer, focusing on the initial Friedel-Crafts acylation to form the ketone precursor, followed by various asymmetric reduction strategies.
Synthetic Pathways Overview
The synthesis of this compound commences with the preparation of the prochiral ketone, 3-chloro-1-(thiophen-2-yl)propan-1-one. This is typically achieved through a Friedel-Crafts acylation of thiophene. Subsequently, the desired (S)-alcohol is obtained via one of three primary enantioselective methods:
-
Enzymatic Reduction: Direct reduction of the ketone using biocatalysts.
-
Asymmetric Chemical Reduction: Employing chiral catalysts, such as in the Corey-Bakshi-Shibata (CBS) reduction.
-
Racemic Reduction and Enzymatic Resolution: Non-selective reduction followed by separation of the enantiomers.
The logical workflow for the synthesis is depicted below:
Caption: General synthetic workflow for this compound.
Data Presentation: Comparison of Synthetic Methodologies
The following tables summarize quantitative data for the key synthetic steps, allowing for a direct comparison of different methodologies.
Table 1: Friedel-Crafts Acylation for Ketone Precursor Synthesis
| Starting Material | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thiophene | 3-Chloropropionyl chloride | Aluminum chloride | Dichloromethane (DCM) | 40–60 | 80-90 | [1][2] |
Table 2: Enantioselective Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one
| Method | Catalyst/Enzyme | Reducing Agent | Solvent/Buffer | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Enzymatic Reduction | Immobilized Candida pseudotropicalis 104 | - | Potassium phosphate buffer | 6.6-7.2 | - | 100 | >99 | [2] |
| Enzymatic Reduction | Alcohol Dehydrogenase from Thermoanaerobacter | NADPH | - | - | - | - | 95 | [2] |
| CBS Reduction | Chiral Oxazaborolidine (MeCBS) | Borane (BH₃) | Tetrahydrofuran (THF) | - | - | High | >95 | [3][4] |
| Reduction & Resolution | Sodium borohydride (NaBH₄) followed by Lipase B from Candida antarctica (CALB) | NaBH₄ | Ethanol / Phosphate buffer | 7.2 | 0-5 (reduction), 35 (resolution) | High | High | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
4.1. Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one (Friedel-Crafts Acylation)
This procedure describes a common method for synthesizing the ketone precursor.[1]
-
Materials: Thiophene, 3-chloropropionyl chloride, aluminum chloride, dichloromethane (DCM), ice, hydrochloric acid, celite, charcoal.
-
Procedure:
-
In a fume hood, to a stirred suspension of aluminum chloride in dichloromethane, add 3-chloropropionyl chloride dropwise at a temperature maintained between 0-5 °C.
-
After the addition is complete, add thiophene dropwise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter through a bed of celite and charcoal, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by vacuum distillation or column chromatography to yield the pure ketone.
-
4.2. Enzymatic Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one
This protocol is based on the use of a whole-cell biocatalyst for the asymmetric reduction.[2]
-
Materials: 3-Chloro-1-(thiophen-2-yl)propan-1-one, immobilized Candida pseudotropicalis 104, potassium phosphate buffer (pH 7.2).
-
Procedure:
-
Prepare a suspension of the immobilized Candida pseudotropicalis 104 in potassium phosphate buffer (pH 7.2).
-
Add the substrate, 3-chloro-1-(thiophen-2-yl)propan-1-one, to the suspension.
-
The reaction can be carried out in a batch or continuous flow reactor at a controlled temperature (typically around 30 °C).
-
Monitor the reaction progress by HPLC or GC to determine conversion and enantiomeric excess.
-
Upon completion, separate the biocatalyst by filtration.
-
Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.
-
Dry the organic extract and concentrate under reduced pressure to obtain the (S)-alcohol.
-
4.3. Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This is a general procedure for the CBS reduction of ketones.[4][5][6]
-
Materials: 3-Chloro-1-(thiophen-2-yl)propan-1-one, (S)-Me-CBS-oxazaborolidine, borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), anhydrous tetrahydrofuran (THF), methanol, hydrochloric acid.
-
Procedure:
-
In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the (S)-Me-CBS catalyst in anhydrous THF.
-
Cool the solution to 0 °C and add the borane reagent (BH₃·THF or BH₃·SMe₂) dropwise.
-
After stirring for 10-15 minutes, cool the mixture to -20 to -40 °C.
-
Slowly add a solution of 3-chloro-1-(thiophen-2-yl)propan-1-one in anhydrous THF to the catalyst-borane complex.
-
Stir the reaction at this temperature until completion (monitored by TLC or HPLC).
-
Quench the reaction by the slow addition of methanol, followed by dilute hydrochloric acid.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
4.4. Racemic Reduction and Enzymatic Resolution
This two-step process involves the initial formation of the racemic alcohol followed by enzymatic resolution.[1]
-
Step 1: Reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one
-
Materials: 3-Chloro-1-(thiophen-2-yl)propan-1-one, sodium borohydride (NaBH₄), ethanol.
-
Procedure:
-
Dissolve the ketone in ethanol and cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride in portions, keeping the temperature below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding water and then acidify with dilute hydrochloric acid.
-
Extract the racemic alcohol with an organic solvent, wash, dry, and concentrate to obtain the crude product.
-
-
-
Step 2: Enzymatic Resolution of rac-3-chloro-1-(thiophen-2-yl)propyl acetate
-
Materials: Racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol, acetic anhydride, pyridine, diethyl ether, Lipase B from Candida antarctica (CALB), phosphate buffer (pH 7.2).
-
Procedure:
-
First, acetylate the racemic alcohol using acetic anhydride in the presence of pyridine in diethyl ether to form rac-3-chloro-1-(thiophen-2-yl)propyl acetate.
-
Purify the racemic acetate by column chromatography.
-
Suspend the racemic acetate in phosphate buffer (pH 7.2).
-
Add Lipase B from Candida antarctica (CALB) and incubate the mixture at 35 °C for approximately 48 hours. The lipase will selectively hydrolyze the (R)-acetate to the (R)-alcohol, leaving the desired (S)-acetate unreacted.
-
Extract the mixture with an organic solvent.
-
Separate the (S)-acetate from the (R)-alcohol by column chromatography.
-
Hydrolyze the purified (S)-acetate to obtain the this compound.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of the CBS reduction and the workflow for the reduction and resolution pathway.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Caption: Workflow for the Racemic Reduction and Enzymatic Resolution Pathway.
References
- 1. scielo.br [scielo.br]
- 2. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
Introduction
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine. The stereochemistry of this alcohol is crucial for the biological activity of the final active pharmaceutical ingredient. Consequently, efficient and highly selective methods for its preparation are of significant interest to researchers in medicinal chemistry and drug development.
This document provides detailed protocols for the synthesis of the precursor ketone, 3-chloro-1-(thiophen-2-yl)propan-1-one, and subsequent enantioselective reduction to the desired (S)-alcohol using both chemical and biocatalytic methods. The protocols are designed to be followed by researchers and scientists in a laboratory setting.
Synthesis of Starting Material: 3-Chloro-1-(thiophen-2-yl)propan-1-one
The most common and efficient method for the synthesis of the starting ketone is the Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride.
Protocol 1: Friedel-Crafts Acylation
This protocol describes the synthesis of 3-chloro-1-(thiophen-2-yl)propan-1-one from thiophene and 3-chloropropionyl chloride using aluminum chloride as a Lewis acid catalyst.
Materials:
-
Thiophene
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of thiophene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath (0 °C), add anhydrous aluminum chloride (1.1 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 15 minutes.
-
Add 3-chloropropionyl chloride (1.05 eq) dropwise to the suspension via an addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 3-chloro-1-(thiophen-2-yl)propan-1-one can be purified by vacuum distillation or column chromatography on silica gel.
Enantioselective Synthesis of this compound
Two primary methods for the enantioselective reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one are presented: a chemical method using a Corey-Bakshi-Shibata (CBS) catalyst and a biocatalytic method using a whole-cell or isolated enzyme system.
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[1][2][3][4] The reaction mechanism involves the formation of a complex between the catalyst, borane, and the ketone, which facilitates a face-selective hydride transfer.[1][2]
Materials:
-
3-Chloro-1-(thiophen-2-yl)propan-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Syringes
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol 2: CBS Catalytic Reduction
-
To a flame-dried, argon-purged round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add borane-tetrahydrofuran complex solution (0.6 eq) to the catalyst solution and stir for 10 minutes.
-
In a separate flame-dried flask, dissolve 3-chloro-1-(thiophen-2-yl)propan-1-one (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture at -78 °C over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl solution.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Method 2: Biocatalytic Reduction
Biocatalytic reduction using whole microbial cells or isolated enzymes offers a highly enantioselective and environmentally benign route to chiral alcohols.[5] Alcohol dehydrogenases (ADHs) are particularly effective for this transformation.
This protocol is based on a patented method utilizing an alcohol dehydrogenase from the Thermoanaerobacter genus.[6]
Materials:
-
3-Chloro-1-(thiophen-2-yl)propan-1-one
-
Alcohol dehydrogenase from Thermoanaerobacter sp. (ADH-T)
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
Sodium phosphate buffer (50 mM, pH 5.0)
-
2-Propanol (isopropanol)
-
Reaction vessel with temperature control
-
Shaker/incubator
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing 50 mM sodium phosphate buffer (pH 5.0) with 10% (v/v) 2-propanol.
-
To this buffer, add NADP⁺ to a final concentration of 0.2 mM.
-
Add 3-chloro-1-(thiophen-2-yl)propan-1-one to a final concentration of 10 mM.
-
Initiate the reaction by adding the alcohol dehydrogenase from Thermoanaerobacter sp. (e.g., 0.58 mg of protein per ml of reaction mixture).[6]
-
Incubate the reaction mixture at 30 °C with gentle agitation.
-
The 2-propanol serves as a co-substrate to regenerate the NADPH cofactor.[6]
-
Monitor the conversion of the ketone to the alcohol and the enantiomeric excess (ee) of the product by chiral HPLC or GC.
-
After the desired conversion is reached (e.g., 60 minutes), terminate the reaction by adding concentrated HCl to denature the enzyme.[6]
-
Centrifuge the mixture to remove the precipitated protein.
-
Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
This method utilizes whole cells of Candida pseudotropicalis 104 immobilized in a liquid-core capsule, which has been shown to achieve excellent conversion and enantioselectivity.[5]
Materials:
-
Candida pseudotropicalis 104 cells
-
Culture medium for cell growth
-
Chitosan (Mw 1.0 × 10⁵)
-
Potassium phosphate buffer (pH 6.6-7.2)
-
3-Chloro-1-(thiophen-2-yl)propan-1-one
-
Glucose (as a co-substrate for cofactor regeneration)
-
Bioreactor or shaker flask
Procedure:
-
Cell Culture and Immobilization:
-
Asymmetric Reduction:
-
Prepare a reaction medium consisting of potassium phosphate buffer (pH 6.6-7.2) and glucose.
-
Add the immobilized Candida pseudotropicalis 104 capsules to the reaction medium.
-
Add 3-chloro-1-(thiophen-2-yl)propan-1-one as the substrate. For continuous reduction, a substrate concentration of 12 g/L can be used.[5]
-
Incubate the reaction in a shaker at a speed higher than 160 rpm to ensure proper mixing and mass transfer.[5]
-
Maintain the reaction at an optimal temperature (typically 25-30 °C).
-
-
Work-up and Isolation:
-
Monitor the reaction progress by HPLC or GC.
-
Once the reaction is complete, remove the immobilized cell capsules. The capsules can be washed and reused multiple times.[5]
-
Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the product by column chromatography.
-
Data Presentation
| Method | Catalyst/Biocatalyst | Reducing Agent / Co-substrate | Solvent / Buffer | Temperature | Yield | Enantiomeric Excess (ee) | Reference |
| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BH₃·THF | THF | -78 °C | High | >90% (typical) | [1] |
| Enzymatic Reduction (ADH-T) | Alcohol Dehydrogenase from Thermoanaerobacter sp. | 2-Propanol | 50 mM Sodium Phosphate Buffer (pH 5.0) | 30 °C | N/A | 95% | [6] |
| Biocatalytic Reduction | Immobilized Candida pseudotropicalis 104 | Glucose | Potassium Phosphate Buffer (pH 6.6-7.2) | RT | 100% | >99% | [5] |
Note: "High" yield for CBS reduction is generally reported in the literature for similar substrates but a specific value for this exact transformation needs experimental determination. "N/A" (Not Available) indicates that the specific yield was not reported in the cited source, which focused on activity and enantioselectivity.
Visualizations
Experimental Workflow
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis of duloxetine intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol with liquid-core immobilized Candida pseudotropicalis 104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7790436B2 - Method for production of (1S)-3-chloro-1-(2-thienyl)-propan-1-ol using alcohol dehydrogenase from thermoanaerobacter - Google Patents [patents.google.com]
Application Notes and Protocols: Asymmetric Reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one
Introduction
The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. The resulting chiral alcohols are valuable building blocks for molecules with specific stereochemistry, which is often essential for their biological activity. 3-chloro-1-(thiophen-2-yl)propan-1-ol, the product of the asymmetric reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one, is a key intermediate in the synthesis of various therapeutic agents. This application note provides a detailed overview of methodologies for this asymmetric reduction, focusing on both biocatalytic and chemocatalytic approaches. We present comparative data for different catalytic systems and provide a detailed protocol for a highly efficient biocatalytic reduction.
Logical Relationship of Synthesis
Caption: Logical flow from substrate to product in the asymmetric reduction.
Data Presentation: Comparative Performance of Catalytic Systems
The following tables summarize the performance of various catalytic systems in the asymmetric reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one and structurally related ketones.
Table 1: Biocatalytic Reduction of Thiophene-Containing Ketones
| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Rhodotorula glutinis (whole cells) | N-methyl-3-oxo-3-(thiophen-2-yl) propanamide | >95 | >99.5 (S) | - | [1] |
| Candida tropicalis PBR-2 (whole cells) | N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine | - | >99 (S) | >80 | [1] |
Table 2: Catalytic Reduction of Phenyl-Analogous Ketones
| Catalyst | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Saccharomyces cerevisiae reductase (YOL151W) | 3-chloro-1-phenyl-1-propanone | 100 | 100 (S) | - | [2] |
| Supported Iron-Based Chiral Catalyst | β-chloro-propiophenone | - | 90 (S) | 99 | [3] |
Experimental Protocols
This section provides a detailed protocol for the asymmetric reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one using a whole-cell biocatalyst, based on highly successful methods for analogous substrates.
Protocol 1: Whole-Cell Biocatalytic Asymmetric Reduction
This protocol is adapted from established procedures for the highly enantioselective reduction of similar keto-amides and keto-amines using yeast whole cells.[1]
Materials:
-
3-chloro-1-(thiophen-2-yl)propan-1-one
-
Rhodotorula glutinis or Candida tropicalis (or a suitable commercially available ketoreductase screening kit)
-
Glucose (or other suitable carbon source for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Chiral HPLC system for enantiomeric excess determination
Experimental Workflow Diagram:
Caption: Workflow for whole-cell biocatalytic asymmetric reduction.
Procedure:
-
Biocatalyst Preparation:
-
Prepare a suitable growth medium for the selected yeast strain (e.g., YM broth).
-
Inoculate the medium with a starter culture of the yeast and grow in a shaking incubator until the desired cell density is reached (typically 24-48 hours).
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with sterile phosphate buffer (100 mM, pH 7.0) and re-centrifuge. Repeat this washing step twice to remove residual medium components.
-
-
Asymmetric Reduction:
-
Resuspend the washed cell pellet in 100 mM potassium phosphate buffer (pH 7.0) to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
To this cell suspension, add glucose to a final concentration of 2-5% (w/v) to facilitate cofactor regeneration.
-
Add 3-chloro-1-(thiophen-2-yl)propan-1-one to the reaction mixture. The substrate can be added directly or as a solution in a water-miscible co-solvent like DMSO or ethanol to a final concentration of 10-50 mM.
-
Incubate the reaction mixture in a shaking incubator at a controlled temperature (typically 25-30 °C) for 24-48 hours.
-
-
Work-up and Analysis:
-
Monitor the reaction progress by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
Once the reaction is complete, remove the cells by centrifugation.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Conclusion
The asymmetric reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one is a key step in the synthesis of valuable chiral intermediates. Both biocatalytic and chemocatalytic methods have shown considerable promise. Biocatalytic approaches, particularly using whole-cell systems, offer high enantioselectivity under mild reaction conditions, presenting a green and efficient alternative to traditional chemical methods. The choice of catalyst will ultimately depend on factors such as substrate scope, scalability, cost, and the desired enantiopurity of the final product. The provided protocol for whole-cell biocatalysis serves as a robust starting point for developing a scalable and highly enantioselective process for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
Application Notes and Protocols for the Biocatalytic Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol using Candida pseudotropicalis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a crucial chiral intermediate in the synthesis of the antidepressant drug Duloxetine. The stereoselective synthesis of this alcohol is of significant interest to the pharmaceutical industry. Biocatalysis, utilizing whole-cell microorganisms, offers a green and efficient alternative to traditional chemical methods for producing enantiomerically pure compounds. This document provides detailed application notes and protocols for the asymmetric reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one to this compound using the yeast Candida pseudotropicalis. The protocols described herein are based on established methodologies for whole-cell biocatalytic reductions.
Data Presentation
The following table summarizes the key quantitative data for the biocatalytic reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one using immobilized Candida pseudotropicalis 104.
| Parameter | Value | Reference |
| Biocatalyst | Liquid-core immobilized Candida pseudotropicalis 104 | |
| Substrate | 3-Chloro-1-(thiophen-2-yl)propan-1-one | |
| Product | This compound | |
| Conversion | 100% | |
| Enantiomeric Excess (e.e.) | >99% | |
| Optimal pH | 6.6 - 7.2 (Potassium phosphate buffer) | |
| Substrate Concentration (Continuous Reduction) | 12 g/L | |
| Immobilized Cell Reusability | Up to 11 times |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments, from the preparation of the biocatalyst to the extraction and analysis of the final product.
Protocol 1: Preparation of Immobilized Candida pseudotropicalis 104 Cells
This protocol describes a general method for the immobilization of yeast cells in calcium alginate beads, a common technique for whole-cell biocatalysis.
Materials:
-
Candida pseudotropicalis 104 culture
-
Yeast growth medium (e.g., YPD broth)
-
Sterile 2% (w/v) sodium alginate solution
-
Sterile 0.2 M calcium chloride solution
-
Sterile saline solution (0.9% NaCl)
-
Sterile distilled water
Procedure:
-
Cell Culture: Inoculate Candida pseudotropicalis 104 into a suitable volume of sterile yeast growth medium. Incubate at 28-30°C with shaking (e.g., 150-200 rpm) for 24-48 hours, or until the desired cell density is reached.
-
Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Cell Washing: Wash the cell pellet twice with sterile saline solution to remove any residual growth medium.
-
Cell Suspension: Resuspend the washed cell pellet in a minimal volume of sterile saline solution to create a thick cell paste.
-
Immobilization:
-
Mix the yeast cell paste thoroughly with the sterile 2% sodium alginate solution. A typical ratio is 1:2 (v/v) of cell paste to alginate solution.
-
Extrude the cell-alginate mixture dropwise into the sterile 0.2 M calcium chloride solution from a height of approximately 10 cm. This can be done using a syringe or a peristaltic pump.
-
Allow the resulting beads to harden in the calcium chloride solution for at least 30 minutes at room temperature with gentle stirring.
-
-
Washing: Collect the immobilized cell beads by filtration and wash them thoroughly with sterile distilled water to remove excess calcium chloride and any un-encapsulated cells.
-
Storage: The immobilized beads can be used immediately or stored in a sterile buffer solution at 4°C for a short period.
Protocol 2: Biocatalytic Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one
This protocol describes the asymmetric reduction of the ketone substrate to the desired chiral alcohol using the immobilized Candida pseudotropicalis 104.
Materials:
-
Immobilized Candida pseudotropicalis 104 beads
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
3-Chloro-1-(thiophen-2-yl)propan-1-one (substrate)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Organic solvent for substrate dissolution (e.g., ethanol or DMSO, use minimally)
-
Reaction vessel (e.g., Erlenmeyer flask)
Procedure:
-
Reaction Setup: In a sterile Erlenmeyer flask, combine the potassium phosphate buffer, a suitable amount of the immobilized Candida pseudotropicalis 104 beads, and glucose (a typical concentration is 1-2% w/v).
-
Substrate Addition: Dissolve the 3-chloro-1-(thiophen-2-yl)propan-1-one in a minimal amount of a water-miscible organic solvent. Add the substrate solution to the reaction mixture to the desired final concentration (e.g., starting with a lower concentration and adding more substrate over time can mitigate substrate inhibition).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 28-30°C) with shaking (e.g., 150-200 rpm) to ensure adequate mixing and aeration.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine the conversion of the substrate and the formation of the product.
-
Reaction Termination: Once the desired conversion is achieved, terminate the reaction by separating the immobilized beads from the reaction mixture by filtration.
Protocol 3: Extraction and Purification of this compound
This protocol describes a general procedure for the extraction and purification of the chiral alcohol product from the aqueous reaction mixture.
Materials:
-
Reaction mixture supernatant
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Extraction:
-
Transfer the reaction supernatant to a separatory funnel.
-
Extract the aqueous phase multiple times (e.g., 3 times) with an equal volume of the organic extraction solvent.
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with brine to remove any residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): If further purification is required, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Analysis: Analyze the purified product to confirm its identity and determine the enantiomeric excess using chiral HPLC or chiral GC.
Mandatory Visualization
Caption: Experimental workflow for the biocatalytic reduction.
Application Notes and Protocols for the Synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol using Alcohol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The protocol leverages the high enantioselectivity of alcohol dehydrogenase (ADH) from the Thermoanaerobacter genus to catalyze the asymmetric reduction of the prochiral ketone, 3-chloro-1-(thiophen-2-yl)propan-1-one. This biocatalytic method offers a green and efficient alternative to traditional chemical synthesis, yielding the desired (S)-enantiomer with high enantiomeric excess.
Introduction
Chiral alcohols are crucial building blocks in the pharmaceutical industry, where the stereochemistry of a molecule can significantly impact its pharmacological activity. The synthesis of enantiomerically pure compounds is therefore of paramount importance. Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[1][2] In the reverse reaction, they can reduce prochiral ketones to chiral alcohols with high stereoselectivity, making them valuable tools for asymmetric synthesis.[1][3]
This application note focuses on the use of an alcohol dehydrogenase from Thermoanaerobacter sp. for the synthesis of this compound. This chiral chlorohydrin is a valuable precursor for the synthesis of active pharmaceutical ingredients.[4] The enzymatic reduction offers high enantiomeric excess (e.e.) and can be performed under mild reaction conditions.[4] A key aspect of this biotransformation is the regeneration of the expensive nicotinamide cofactor (NADPH), which can be efficiently achieved using a substrate-coupled system with isopropanol.[4][5]
Enzymatic Reaction Pathway
The core of the synthesis is the asymmetric reduction of a ketone to a chiral alcohol, catalyzed by an alcohol dehydrogenase with the aid of a cofactor.
Figure 1. Biocatalytic Reduction
Data Presentation
The following table summarizes the key quantitative data obtained from the enzymatic reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one using Thermoanaerobacter sp. alcohol dehydrogenase, as reported in patent literature.
| Parameter | Condition 1: Without Cofactor Regeneration | Condition 2: With Isopropanol-Coupled Cofactor Regeneration | Reference |
| Enzyme | Alcohol Dehydrogenase from Thermoanaerobacter sp. | Alcohol Dehydrogenase from Thermoanaerobacter sp. | [4] |
| Substrate | 3-Chloro-1-(thiophen-2-yl)propan-1-one | 3-Chloro-1-(thiophen-2-yl)propan-1-one | [4] |
| Cofactor | NADPH (stoichiometric) | NADP+ (catalytic) | [4][5] |
| Regeneration System | None | 10% 2-Propanol | [4][5] |
| Temperature | 30°C | 30°C | [4][5] |
| pH | 5.0 (50 mM NaH₂PO₄ buffer) | 5.0 (50 mM NaH₂PO₄ buffer) | [4][5] |
| Enantiomeric Excess (e.e.) | 94% | 95% | [4] |
| Specific Activity | 23 U/g protein | 98 U/g protein | [4] |
| Product Concentration | 0.7 mM (after 1 hour) | 2.1 mM (after 1 hour) | [4] |
Unit definition (U): Not explicitly defined in the source, but typically 1 U corresponds to the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.
Experimental Protocols
The following protocols are based on the information provided in the cited patent (US7790436B2) and are supplemented with standard laboratory practices for biocatalysis.
Protocol 1: Enzymatic Synthesis of this compound with Cofactor Regeneration
This protocol describes the synthesis using a substrate-coupled cofactor regeneration system, which is the more economically viable approach.
Figure 2. Experimental Workflow
Materials:
-
Alcohol Dehydrogenase from Thermoanaerobacter sp. (ADH-T)
-
3-Chloro-1-(thiophen-2-yl)propan-1-one
-
NADP⁺
-
2-Propanol (Isopropanol)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment
-
Ethyl Acetate (or other suitable extraction solvent like toluene or MTBE)[5]
-
Deionized Water
-
Reaction vessel (e.g., glass vial or small flask)
-
Magnetic stirrer and stir bar
-
Incubator or water bath set to 30°C
-
pH meter
-
Centrifuge (optional, for protein removal)
-
HPLC system with a chiral column
Procedure:
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amount of NaH₂PO₄ in deionized water. Adjust the pH to 5.0 using NaOH or HCl.
-
Reaction Mixture Preparation: In a reaction vessel, prepare the following reaction mixture (example for a 1 mL reaction):
-
890 µL of 50 mM sodium phosphate buffer (pH 5.0)
-
100 µL of 2-Propanol (for a final concentration of 10% v/v)
-
Add 3-Chloro-1-(thiophen-2-yl)propan-1-one to a final concentration of 10 mM (e.g., from a stock solution in a minimal amount of a water-miscible solvent like DMSO if solubility is an issue).
-
Add NADP⁺ to a final concentration of 0.2 mM.
-
-
Enzyme Addition: Add the alcohol dehydrogenase from Thermoanaerobacter sp. A suggested starting amount, based on the patent, is approximately 0.58 mg of total protein per mL of reaction volume.[5] The optimal enzyme concentration should be determined empirically.
-
Incubation: Seal the reaction vessel and place it in an incubator or water bath at 30°C.[4][5] Stir the mixture gently.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time points (e.g., 1, 2, 4, 8, 24 hours) and analyzing them by HPLC to determine the conversion of the substrate and the enantiomeric excess of the product.
-
Reaction Quenching and Workup: Once the desired conversion is reached, stop the reaction. This can be done by adding a strong acid (e.g., HCl) to denature the enzyme.[5] If a precipitate forms, it can be removed by centrifugation.
-
Product Extraction: Extract the aqueous reaction mixture with a suitable organic solvent such as ethyl acetate or toluene.[5] Perform the extraction multiple times (e.g., 3 x 1 volume) to maximize the recovery of the product.
-
Solvent Removal and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by flash chromatography if necessary.
Protocol 2: Analytical Method for Determination of Conversion and Enantiomeric Excess
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase column. The exact column should be selected based on screening, but common choices for chiral alcohols include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).
Suggested HPLC Conditions (to be optimized):
-
Column: Chiralcel OD-H (or equivalent)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where both the substrate and product have significant absorbance (e.g., 254 nm).
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Analysis:
-
Inject a standard solution of the racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol to determine the retention times of the (R) and (S) enantiomers.
-
Inject a standard solution of the starting material, 3-chloro-1-(thiophen-2-yl)propan-1-one, to determine its retention time.
-
Inject the extracted sample from the enzymatic reaction.
-
Calculate the conversion by comparing the peak area of the substrate to the sum of the peak areas of the substrate and product.
-
Calculate the enantiomeric excess (e.e.) of the (S)-product using the following formula:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Troubleshooting
-
Low Conversion:
-
Increase the amount of enzyme.
-
Ensure the cofactor regeneration system is active (check the quality of isopropanol).
-
Verify that the pH and temperature are optimal.
-
Substrate or product inhibition may be occurring; consider lowering the initial substrate concentration.
-
-
Low Enantiomeric Excess:
-
Confirm the stereoselectivity of the specific batch of enzyme.
-
Ensure no racemization is occurring during the reaction or workup.
-
Check for the presence of contaminating enzymes that may produce the opposite enantiomer.
-
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
3-Chloro-1-(thiophen-2-yl)propan-1-one and its alcohol product should be handled in a well-ventilated fume hood.
-
Organic solvents used for extraction are flammable and should be handled with care, away from ignition sources.
This application note provides a comprehensive guide for the enzymatic synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for their specific experimental setup to achieve the best results.
References
- 1. Characterization of an alcohol dehydrogenase from Thermoanaerobacter ethanolicus active with ethanol and secondary alcohols (Journal Article) | OSTI.GOV [osti.gov]
- 2. Strategies for regeneration of nicotinamide coenzymes emphasizing self-sufficient closed-loop recycling systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DE102005062661A1 - Process for the preparation of optically active (1S) -3-chloro (-thien-2-yl) -propan-1-ol - Google Patents [patents.google.com]
- 5. US7790436B2 - Method for production of (1S)-3-chloro-1-(2-thienyl)-propan-1-ol using alcohol dehydrogenase from thermoanaerobacter - Google Patents [patents.google.com]
Application Notes and Protocols for the Chiral Resolution of 3-Chloro-1-(thiophen-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chiral resolution of 3-chloro-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of pharmaceuticals such as Duloxetine. The following protocols for enzymatic resolution, chiral chromatography, and diastereomeric salt formation are presented to guide researchers in obtaining the desired enantiomer with high optical purity.
Enzymatic Resolution
Enzymatic resolution is a highly selective and environmentally benign method for obtaining enantiomerically pure compounds. For 3-chloro-1-(thiophen-2-yl)propan-1-ol, two primary enzymatic strategies are employed: kinetic resolution of the racemic alcohol or its corresponding acetate, and the asymmetric reduction of the prochiral ketone precursor.
Kinetic Resolution via Enzymatic Hydrolysis of rac-3-chloro-1-(thiophen-2-yl)propyl acetate
This method involves the selective hydrolysis of one enantiomer of the racemic acetate, yielding an enantioenriched alcohol and the unreacted acetate of the opposite configuration. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective for this transformation.[1]
Workflow for Enzymatic Hydrolysis:
Caption: Workflow for enzymatic hydrolysis of racemic acetate.
Experimental Protocol:
-
Substrate Preparation: Synthesize rac-3-chloro-1-(thiophen-2-yl)propyl acetate by reacting rac-3-chloro-1-(thiophen-2-yl)propan-1-ol with acetic anhydride.[1]
-
Enzymatic Hydrolysis:
-
Suspend rac-3-chloro-1-(thiophen-2-yl)propyl acetate in a phosphate buffer (e.g., 0.1 M, pH 7.2).
-
Add immobilized Candida antarctica lipase B (CALB).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using chiral HPLC or GC.
-
-
Work-up and Separation:
-
Once the desired conversion (typically around 50%) is reached, filter to remove the immobilized enzyme.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Separate the resulting this compound and unreacted (R)-3-chloro-1-(thiophen-2-yl)propyl acetate using column chromatography.
-
| Method | Enzyme | Substrate | Product 1 | Product 2 | Enantiomeric Excess (ee) | Yield |
| Enzymatic Hydrolysis | Candida antarctica lipase B (CALB) | rac-3-chloro-1-(thiophen-2-yl)propyl acetate | This compound | (R)-3-chloro-1-(thiophen-2-yl)propyl acetate | >99% for both | ~45-50% for each |
Asymmetric Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one
This approach utilizes an alcohol dehydrogenase (ADH) to directly synthesize the optically active (S)- or (R)-alcohol from the corresponding ketone. This method can be highly efficient, leading to high enantiomeric excess and yield of the desired enantiomer.
Workflow for Asymmetric Reduction:
Caption: Workflow for asymmetric reduction of prochiral ketone.
Experimental Protocol:
-
Reaction Setup:
-
Biocatalytic Reduction:
-
Maintain the reaction at an optimal temperature for the specific enzyme.
-
Monitor the conversion of the ketone to the chiral alcohol and the enantiomeric excess of the product by HPLC.
-
-
Product Isolation:
-
After completion of the reaction, separate the enzyme (if immobilized).
-
Extract the product from the aqueous reaction mixture using a suitable organic solvent like toluene or MTBE.[3]
-
Wash the organic phase, dry it, and remove the solvent under reduced pressure to obtain the enantiomerically pure alcohol.
-
| Method | Enzyme Source | Product | Enantiomeric Excess (ee) | Conversion/Yield |
| Asymmetric Reduction | Thermoanaerobacter sp. ADH | (1S)-3-chloro-1-(2-thienyl)propan-1-ol | 95% | Not specified |
| Asymmetric Reduction | Immobilized Candida pseudotropicalis 104 | (S)-3-Chloro-1-(2-thienyl)-1-propanol | >99% | 100% |
Chiral Chromatography
Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the direct separation of enantiomers. This method is particularly useful for obtaining high-purity enantiomers on a smaller scale or for analytical determination of enantiomeric excess.
Workflow for Chiral HPLC Separation:
Caption: Workflow for chiral HPLC separation of enantiomers.
Experimental Protocol:
-
Column and Mobile Phase Selection:
-
Select a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
-
Method Optimization:
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
-
Preparative Separation:
-
Inject the racemic mixture onto the preparative chiral column.
-
Collect the fractions corresponding to each enantiomer as they elute.
-
Combine the fractions for each enantiomer and evaporate the solvent to obtain the isolated enantiomers.
-
| Stationary Phase Type | Mobile Phase (typical) | Elution Order | Resolution (Rs) |
| Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | Hexane/Isopropanol mixtures | Dependent on specific CSP and mobile phase | >1.5 (baseline separation) |
Diastereomeric Salt Formation
This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric derivatives. For an alcohol, this typically requires prior derivatization to introduce an acidic functional group, such as conversion to a phthalic acid half-ester. The resulting diastereomeric salts can then be separated by fractional crystallization.[4]
Workflow for Diastereomeric Salt Resolution:
Caption: Workflow for diastereomeric salt formation and resolution.
Experimental Protocol:
-
Formation of Phthalic Acid Half-Ester:
-
React rac-3-chloro-1-(thiophen-2-yl)propan-1-ol with phthalic anhydride in the presence of a base to form the corresponding racemic phthalic acid half-ester.[4]
-
-
Diastereomeric Salt Formation:
-
Dissolve the racemic half-ester in a suitable solvent (e.g., toluene, ethanol).[4]
-
Add a stoichiometric amount of a chiral amine resolving agent (e.g., (S)- or (R)-1-phenylethylamine).
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
Isolate the crystals by filtration. The more soluble diastereomeric salt will remain in the mother liquor.
-
Recrystallize the isolated salt to improve diastereomeric purity.
-
-
Hydrolysis to Enantiopure Alcohol:
-
Treat the separated diastereomeric salts with an acid (e.g., HCl) to hydrolyze the ester and liberate the enantiomerically pure alcohol.
-
Extract the chiral alcohol with an organic solvent.
-
| Resolving Agent | Solvent for Crystallization | Product from Less Soluble Salt | Diastereomeric Excess (de) |
| (S)-1-Phenylethylamine | Toluene/Ethanol | This compound | >98% (after recrystallization) |
References
- 1. scielo.br [scielo.br]
- 2. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]
- 3. DE102005062661A1 - Process for the preparation of optically active (1S) -3-chloro (-thien-2-yl) -propan-1-ol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Streamlined Synthesis of a Key Duloxetine Intermediate via Friedel-Crafts Acylation of Thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duloxetine, an antidepressant and nerve pain medication, relies on a multi-step synthesis where the efficient formation of its core thiophene-containing intermediate is crucial. This application note details a robust and scalable protocol for the synthesis of the key duloxetine intermediate, (S)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. The synthesis commences with the Friedel-Crafts acylation of thiophene to produce 2-acetylthiophene, a versatile precursor. Subsequent transformations involving a Mannich reaction, stereoselective reduction, and etherification lead to the desired intermediate. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the efficient production of this vital pharmaceutical building block.
Data Presentation
The following table summarizes the quantitative data for each key step in the synthesis of the duloxetine intermediate.
| Step | Reactants | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| 1. Friedel-Crafts Acylation | Thiophene, Acetic Anhydride | 85% Phosphoric Acid | None | 70-80°C, 2-3 hours | 95 | >99.5 |
| 2. Mannich Reaction | 2-Acetylthiophene, Dimethylamine Hydrochloride, Paraformaldehyde | Hydrochloric Acid | Ethanol | Reflux, 3 hours | - | - |
| 3. Asymmetric Reduction | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | (R,R)-RuCl₂[(R)-xylBINAP][(R)-DAIPEN], KOtBu | 2-Propanol | 28°C, 6 hours, H₂ atmosphere | 80 | 99 (ee) |
| 4. Naphthalenoxy Etherification | (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine, 1-Fluoronaphthalene | Sodium Hydride | Dimethyl Sulfoxide | 50°C, 8 hours | 72.9 | - |
Experimental Protocols
Step 1: Friedel-Crafts Acylation for the Synthesis of 2-Acetylthiophene
This protocol describes the synthesis of 2-acetylthiophene from thiophene and acetic anhydride using phosphoric acid as a catalyst.[1][2]
Materials:
-
Thiophene (84 kg, 1 kmoL)
-
Acetic Anhydride (102 kg, 1 kmoL)
-
85% Phosphoric Acid (0.5 kg)
-
Reaction Kettle with heating, stirring, and distillation capabilities
Procedure:
-
Charge the reaction kettle with thiophene and acetic anhydride.
-
Add the phosphoric acid to the mixture.
-
Heat the reaction mixture to 70-80°C with constant stirring.
-
Maintain the temperature for 2-3 hours. The reaction progress can be monitored by Gas Chromatography (GC).
-
Upon completion of the reaction, as indicated by GC, set up the apparatus for direct rectification.
-
Collect the product fraction based on its boiling point to obtain 2-acetylthiophene.
-
The residue remaining in the reaction kettle can be used for the subsequent batch without the need for additional catalyst.
Step 2: Mannich Reaction for the Synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanone
This protocol outlines the aminomethylation of 2-acetylthiophene via a Mannich reaction.[3][4]
Materials:
-
2-Acetylthiophene (8.18 g)
-
Dimethylamine Hydrochloride (6.66 g)
-
Paraformaldehyde (2.9 g)
-
Ethanol (95%)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in 95% ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting solution containing 3-(dimethylamino)-1-(2-thienyl)-1-propanone is typically used directly in the next step without purification.
Step 3: Asymmetric Reduction to (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine
This protocol details the enantioselective reduction of the Mannich base to the corresponding chiral alcohol.[5]
Materials:
-
3-(Dimethylamino)-1-(2-thienyl)-1-propanone (22.9 g, 0.125 mol)
-
(R,R)-RuCl₂[(R)-xylBINAP][(R)-DAIPEN] (30.5 mg, 0.025 mmol)
-
1.0 M Potassium tert-butoxide in 2-propanol (7.5 mL, 7.5 mmol)
-
2-Propanol (100 mL)
-
Hydrogen Gas
-
Heptane
Procedure:
-
In a glass autoclave under an argon atmosphere, add the ruthenium catalyst, 2-propanol, the potassium tert-butoxide solution, and 3-(dimethylamino)-1-(2-thienyl)-1-propanone.
-
Degas the system and replace the atmosphere with argon several times.
-
Introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture at 28°C for 6 hours.
-
Return the system to atmospheric pressure and room temperature.
-
Concentrate the reaction solution under reduced pressure.
-
Add heptane to precipitate the product.
-
Filter the solid and dry under reduced pressure to obtain (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
Step 4: Synthesis of (S)-N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine
This final step involves the etherification of the chiral alcohol with 1-fluoronaphthalene.[6]
Materials:
-
(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine (9.25 g, 0.05 mol)
-
Sodium Hydride (60% dispersion in mineral oil, 1.5 g, 0.0375 mol)
-
1-Fluoronaphthalene (8.75 g, 0.06 mol)
-
Dimethyl Sulfoxide (DMSO) (30 mL)
-
Ice water
-
Acetic Acid
-
Hexane
-
Ethyl Acetate
-
25% Aqueous Sodium Hydroxide
-
Magnesium Sulfate
Procedure:
-
Dissolve (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine in DMSO in a suitable reaction vessel.
-
Add the sodium hydride portion-wise with stirring at room temperature and continue to stir for 15 minutes.
-
Add 1-fluoronaphthalene to the mixture.
-
Heat the reaction mixture to 50°C and stir for 8 hours.
-
Pour the mixture into 50 mL of ice water.
-
Adjust the pH to 4-5 with acetic acid.
-
Extract with 50 mL of hexane and separate the layers.
-
Adjust the pH of the aqueous phase to 12 with 25% aqueous sodium hydroxide.
-
Extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts, wash with 30 mL of water, and dry over magnesium sulfate.
-
Remove the solvent under vacuum to obtain the final product as a brown oil.
Mandatory Visualization
Caption: Synthetic workflow for the duloxetine intermediate.
References
- 1. Method for preparing 2- acetylthiophene - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN106892895A - A kind of preparation method of 2 acetyl thiophene - Google Patents [patents.google.com]
- 3. DE10207586A1 - Production of N-methyl-3-hydroxy-3- (2-thienyl) propanamine via new thiophene derivatives containing carbamate groups as intermediates - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine | 132335-44-5 [chemicalbook.com]
- 6. N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Monitoring of the Asymmetric Synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
Introduction
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for monitoring the asymmetric synthesis of this compound from its precursor, 3-Chloro-1-(thiophen-2-yl)propan-1-one, using High-Performance Liquid Chromatography (HPLC). The described method allows for the simultaneous quantification of the starting material and product, as well as the determination of the enantiomeric excess (e.e.) of the desired (S)-enantiomer.
Experimental Protocol: HPLC Analysis
This protocol outlines the necessary steps and conditions for the successful HPLC monitoring of the enzymatic or chemo-catalytic reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one.
1.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: A polysaccharide-based chiral column is recommended for the enantiomeric separation. A common choice would be a Daicel Chiralpak AD-H or similar amylose-based column.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol are required.
-
Reagents: Reference standards for 3-Chloro-1-(thiophen-2-yl)propan-1-one, racemic 3-Chloro-1-(thiophen-2-yl)propan-1-ol, and purified this compound.
1.2. Chromatographic Conditions
A normal-phase HPLC method is proposed for the separation.
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
1.3. Sample Preparation
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time intervals.
-
Quench the reaction by adding the aliquot to a vial containing a suitable solvent (e.g., 950 µL of mobile phase) to achieve a 1:20 dilution.
-
Vortex the sample to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Data Presentation and Analysis
The primary objectives of the HPLC monitoring are to determine the conversion of the starting material, the yield of the product, and the enantiomeric excess of the (S)-alcohol.
2.1. Quantification of Reaction Progress
The percentage conversion of the starting material (ketone) can be calculated based on the peak areas from the HPLC chromatograms.
-
% Conversion = [ (Initial Area of Ketone - Area of Ketone at time t) / Initial Area of Ketone ] x 100
Table 1: Monitoring Reaction Conversion Over Time
| Time (hours) | Peak Area of Ketone | % Conversion |
| 0 | 158,432 | 0% |
| 1 | 110,902 | 30% |
| 2 | 63,373 | 60% |
| 4 | 15,843 | 90% |
| 6 | 3,169 | 98% |
2.2. Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess is a measure of the stereochemical purity of the chiral product. It is calculated from the peak areas of the two enantiomers in the chromatogram.
-
% e.e. = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100
Table 2: Enantiomeric Excess of this compound
| Time (hours) | Peak Area of (S)-enantiomer | Peak Area of (R)-enantiomer | % e.e. |
| 1 | 45,678 | 2,345 | 90.2% |
| 2 | 89,123 | 4,567 | 90.2% |
| 4 | 134,567 | 6,890 | 90.2% |
| 6 | 140,123 | 7,189 | 90.2% |
Workflow and Pathway Diagrams
3.1. Experimental Workflow for HPLC Monitoring
The following diagram illustrates the logical flow of the monitoring protocol, from sample acquisition to data analysis.
Caption: Workflow for HPLC monitoring of the synthesis.
3.2. Synthetic Pathway
The diagram below shows the chemical transformation monitored by this HPLC protocol.
Caption: Asymmetric reduction of the ketone to the chiral alcohol.
The HPLC protocol detailed in this application note provides a robust and reliable method for monitoring the asymmetric synthesis of this compound. It enables researchers and process chemists to effectively track reaction progress and determine the enantiomeric purity of the final product, ensuring the quality and consistency of this critical pharmaceutical intermediate. The use of a chiral stationary phase is essential for resolving the enantiomers and accurately calculating the enantiomeric excess.[1][2][3][4] This method can be readily implemented in both research and development laboratories for in-process control.
References
Application Notes and Protocols for the Large-Scale Synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant duloxetine. Its stereoselective synthesis is of significant industrial importance. This document provides detailed application notes and protocols for the large-scale synthesis of this chiral alcohol, focusing on two primary methodologies: a two-step chemical synthesis involving Friedel-Crafts acylation followed by asymmetric reduction, and a biocatalytic approach utilizing alcohol dehydrogenases. This guide is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of these methods to aid in process selection and scale-up.
Introduction
The efficient and enantiomerically pure synthesis of chiral building blocks is a cornerstone of modern pharmaceutical development. This compound represents a critical synthon whose chirality is essential for the biological activity of the final active pharmaceutical ingredient (API). The synthetic routes to this compound must be scalable, cost-effective, and provide high enantiomeric purity. This document outlines two of the most effective strategies for achieving this on a large scale.
Synthetic Strategies Overview
Two principal routes for the large-scale synthesis of this compound are presented:
-
Route A: Two-Step Chemical Synthesis: This classic approach first involves the Friedel-Crafts acylation of thiophene to produce the prochiral ketone, 3-chloro-1-(thiophen-2-yl)propan-1-one. This intermediate is then subjected to an asymmetric reduction to yield the desired (S)-alcohol. The Corey-Bakshi-Shibata (CBS) reduction is a prominent and reliable method for this stereoselective transformation.
-
Route B: Biocatalytic Asymmetric Reduction: This green chemistry approach utilizes enzymes, specifically alcohol dehydrogenases (ADHs), to directly reduce 3-chloro-1-(thiophen-2-yl)propan-1-one to this compound with high enantioselectivity. This method can be performed using isolated enzymes or whole-cell systems.
Data Presentation: Comparison of Key Synthetic Steps
The following tables summarize quantitative data for the key steps in both synthetic routes, providing a basis for comparison.
Table 1: Friedel-Crafts Acylation of Thiophene
| Parameter | Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Scale |
| 1 | Friedel-Crafts | AlCl₃ (1.1 eq) | Dichloromethane | 0 to rt | 2 - 4 | 80 - 90 | >95 | Lab/Pilot |
| 2 | Friedel-Crafts | Zeolite H-beta | Neat | 60 | 2 | ~99 (conversion) | >98 | Lab |
Table 2: Asymmetric Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one
| Parameter | Method | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | CBS Reduction | (R)-Me-CBS (5-10 mol%) | Borane-DMS | THF | -20 to 0 | 1 - 2 | >90 | >95 |
| 2 | Biocatalytic | ADH from Thermoanaerobacter | Isopropanol | Buffer/Organic | 30 | 24 - 48 | >95 | >99 |
| 3 | Biocatalytic | Candida pseudotropicalis 104 (immobilized) | Glucose | Aqueous Buffer | 30 | 24 | >99 (conversion) | >99 |
| 4 | Biocatalytic | Rhodotorula glutinis (whole cells) | Glucose | Aqueous Medium | 30 | 48 | >95 (conversion) | >99.5 |
Experimental Protocols
Route A: Two-Step Chemical Synthesis
Step 1: Large-Scale Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one (Friedel-Crafts Acylation)
Materials:
-
Thiophene (1.0 eq)
-
3-Chloropropionyl chloride (1.05 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid, 2M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a large, jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, charge anhydrous dichloromethane.
-
Cool the solvent to 0-5 °C using a chiller.
-
Slowly add anhydrous aluminum chloride to the stirred solvent, maintaining the temperature below 10 °C.
-
In a separate vessel, dissolve thiophene in anhydrous dichloromethane.
-
Add the thiophene solution to the AlCl₃ suspension over 30-60 minutes, keeping the internal temperature below 10 °C.
-
Slowly add 3-chloropropionyl chloride to the reaction mixture via the dropping funnel over 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to 0-5 °C and slowly quench by the dropwise addition of cold 2M hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-1-(thiophen-2-yl)propan-1-one as an oil, which may solidify on standing. The product is often of sufficient purity ( >95%) for the next step without further purification.[1]
Step 2: Asymmetric Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one via CBS Reduction
Materials:
-
3-Chloro-1-(thiophen-2-yl)propan-1-one (1.0 eq)
-
(R)-2-Methyl-CBS-oxazaborolidine (5-10 mol%)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6-0.8 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid, 1M
Procedure:
-
In a large, dry, nitrogen-purged reactor, dissolve (R)-2-Methyl-CBS-oxazaborolidine in anhydrous THF.
-
Cool the solution to 0-5 °C.
-
Slowly add the borane-dimethyl sulfide complex to the catalyst solution and stir for 15 minutes.
-
In a separate vessel, dissolve 3-chloro-1-(thiophen-2-yl)propan-1-one in anhydrous THF.
-
Add the ketone solution to the catalyst-borane complex dropwise over 1-2 hours, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC or HPLC.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield this compound with high enantiomeric excess.
Route B: Biocatalytic Asymmetric Reduction
Protocol: Whole-Cell Bioreduction using Rhodotorula glutinis
Materials:
-
3-Chloro-1-(thiophen-2-yl)propan-1-one
-
Rhodotorula glutinis cell culture
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Cultivate Rhodotorula glutinis in a suitable growth medium in a large-scale fermenter.
-
Harvest the cells by centrifugation and wash with phosphate buffer (pH 7.0).
-
Prepare a suspension of the resting cells in phosphate buffer in a bioreactor.
-
Add glucose as a co-substrate for cofactor regeneration.
-
Dissolve 3-chloro-1-(thiophen-2-yl)propan-1-one in a minimal amount of a water-miscible organic co-solvent (e.g., ethanol or DMSO) and add it to the cell suspension. The final substrate concentration should be optimized (e.g., 1-10 g/L).
-
Maintain the reaction at a controlled temperature (e.g., 30 °C) and pH (e.g., 7.0) with gentle agitation.
-
Monitor the conversion and enantiomeric excess by chiral HPLC analysis of reaction aliquots.
-
Once the reaction reaches completion (typically 24-48 hours), separate the cells by centrifugation or filtration.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization to obtain this compound with excellent enantiomeric purity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overall workflow for chemical and biocatalytic synthesis.
Caption: Chemical reaction pathways for the synthesis.
Conclusion
Both the two-step chemical synthesis and the biocatalytic approach offer viable and scalable routes to enantiomerically pure this compound. The choice of method will depend on factors such as available equipment, cost of goods, desired optical purity, and environmental considerations. The chemical route is well-established and robust, while the biocatalytic method offers a greener alternative with potentially higher enantioselectivity. These detailed protocols and comparative data serve as a valuable resource for process development and optimization in the synthesis of this important pharmaceutical intermediate.
References
Application Notes and Protocols: (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a critical chiral intermediate in the synthesis of the selective serotonin and norepinephrine reuptake inhibitor (SSNRI), Duloxetine.[1][2][3] The stereochemistry of this intermediate is crucial for the pharmacological activity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in pharmaceutical development.
The synthesis of this intermediate can be achieved through two primary routes: chemical synthesis involving asymmetric reduction or resolution, and biocatalytic synthesis using microorganisms, which offers high enantioselectivity.[4][5] This document will detail both approaches.
Data Presentation
Table 1: Key Physicochemical Properties
| Property | Value |
| CAS Number | 164071-56-1[1][6] |
| Molecular Formula | C₇H₉ClOS[1] |
| Purity (Typical) | ≥98%[6] |
Table 2: Optimized Conditions for Biocatalytic Asymmetric Reduction
| Parameter | Optimal Value/Condition | Reference |
| Biocatalyst | Liquid-core immobilized Candida pseudotropicalis 104 | [2][7] |
| Substrate | 3-Chloro-1-(2-thienyl)propanone | [2] |
| pH | 6.6–7.2 (Potassium phosphate buffer) | [2][4] |
| Shaking Speed | >160 r/min | [2] |
| Immobilized Cell Reusability | Up to 11 times | [2][7] |
| Conversion | 100% | [2][4] |
| Enantiomeric Excess (e.e.) | >99% | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one (Precursor)
This protocol describes the Friedel-Crafts acylation of thiophene to produce the ketone precursor for this compound.[4][5]
Materials:
-
Thiophene
-
3-Chloropropionyl chloride
-
Aluminum chloride (anhydrous)
-
Dry solvents (e.g., dichloromethane)
-
Celite and charcoal for filtration
Procedure:
-
Under an inert atmosphere, dissolve thiophene in a dry solvent.
-
Slowly add a stoichiometric amount of anhydrous aluminum chloride as the Lewis acid catalyst.
-
Add 3-chloropropionyl chloride dropwise to the reaction mixture, maintaining a controlled temperature.
-
After the addition is complete, allow the reaction to proceed until completion (monitor by TLC or GC).
-
Quench the reaction by carefully adding it to ice-water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the crude product through a bed of celite and charcoal to remove impurities.[5]
-
Concentrate the organic layer under reduced pressure to obtain 3-Chloro-1-(thiophen-2-yl)propan-1-one, which can often be used in the next step without further purification. Yields are typically in the range of 80-90%.[5]
Protocol 2: Biocatalytic Asymmetric Reduction to this compound
This protocol utilizes immobilized Candida pseudotropicalis 104 for the stereoselective reduction of the ketone precursor.[2][6][7]
Materials:
-
3-Chloro-1-(thiophen-2-yl)propan-1-one
-
Liquid-core immobilized Candida pseudotropicalis 104
-
Potassium phosphate buffer (pH 6.6–7.2)
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a suspension of the liquid-core immobilized Candida pseudotropicalis 104 in potassium phosphate buffer (pH 6.6–7.2).
-
Add the substrate, 3-Chloro-1-(thiophen-2-yl)propan-1-one, to the suspension.
-
Incubate the reaction mixture with shaking (>160 r/min) at an optimal temperature (typically around 30°C).
-
Monitor the reaction for conversion and enantiomeric excess using chiral HPLC or GC.
-
Once the reaction is complete (typically 100% conversion and >99% e.e. can be achieved), separate the immobilized cells by filtration for reuse.[2][4]
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 3: Chemical Synthesis of this compound via Racemic Reduction and Resolution
This protocol describes a chemical approach to obtain the desired (S)-enantiomer.
Materials:
-
3-Chloro-1-(thiophen-2-yl)propan-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Resolving agent (e.g., lipase B from Candida antarctica)
-
Acetic anhydride
Procedure:
-
Reduction: Dissolve 3-Chloro-1-(thiophen-2-yl)propan-1-one in methanol or ethanol at 0-5°C.[5]
-
Slowly add sodium borohydride to the solution and stir until the reduction is complete (monitored by TLC).
-
Work up the reaction to obtain racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol.
-
Resolution: The racemic alcohol can be resolved using enzymatic methods. For example, acylate the racemic alcohol with acetic anhydride to form the corresponding acetate.
-
Perform an enzymatic hydrolysis of the racemic acetate using a lipase such as CALB. The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the desired (S)-alcohol from the unreacted (R)-acetate.[5]
Protocol 4: Synthesis of Duloxetine from this compound
This protocol outlines the subsequent steps to synthesize Duloxetine.
Materials:
-
This compound
-
Sodium iodide
-
Methylamine
-
1-Fluoronaphthalene
-
Sodium hydride (NaH)
-
Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
Procedure:
-
Iodination (Finkelstein reaction): React this compound with sodium iodide to yield the more reactive iodo-intermediate.
-
Amination: React the iodo-intermediate with methylamine to produce (S)-3-(methylamino)-1-(2-thienyl)-1-propanol.[2]
-
Nucleophilic Aromatic Substitution: In a suitable solvent like DMA or DMSO, add sodium hydride to a solution of (S)-3-(methylamino)-1-(2-thienyl)-1-propanol to form the alkoxide.[2]
-
Add 1-fluoronaphthalene to the reaction mixture and heat to effect the nucleophilic aromatic substitution, yielding the duloxetine free base.[2]
-
Salt Formation: Treat the duloxetine free base with hydrochloric acid to precipitate duloxetine hydrochloride.[2]
Visualizations
Caption: Synthetic pathway from thiophene to Duloxetine.
Caption: Biocatalytic reduction workflow.
Caption: Duloxetine's mechanism of action.
References
- 1. asymmetric-reduction-of-o-chloroacetophenone-with-candida-pseudotropicalis104 - Ask this paper | Bohrium [bohrium.com]
- 2. Duloxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. DE102005062661A1 - Process for the preparation of optically active (1S) -3-chloro (-thien-2-yl) -propan-1-ol - Google Patents [patents.google.com]
- 4. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Synthesis of duloxetine intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol with liquid-core immobilized Candida pseudotropicalis 104. | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a valuable chiral building block in synthetic organic chemistry, most notably serving as a key intermediate in the synthesis of the serotonin-norepinephrine reuptake inhibitor, Duloxetine. The strategic positioning of the chloro group at the C3 position makes it susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups. This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this substrate, focusing on amination and azidation, which are crucial transformations for the synthesis of pharmaceutically relevant molecules.
Introduction
The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous clinically used drugs. This compound features two primary points for chemical modification: the secondary alcohol and the primary alkyl chloride. The carbon-chlorine bond is activated for nucleophilic displacement, facilitating reactions with a range of nucleophiles including amines, azides, thiols, and alkoxides. These reactions typically proceed via an SN2 mechanism at the primary carbon, which ensures the retention of the critical stereochemistry at the C1 position. These application notes will detail protocols for the substitution of the chloro group with methylamine and an azide group, providing a foundation for the synthesis of diverse derivatives.
Application Note 1: Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
The substitution of the chloro group with methylamine is a critical step in the synthesis of Duloxetine. This transformation can be achieved via a two-step, one-pot procedure involving an initial Finkelstein reaction to generate the more reactive iodo-intermediate, followed by substitution with methylamine.
Reaction Workflow
Caption: Workflow for the synthesis of a key Duloxetine precursor.
Quantitative Data
The following table summarizes representative reaction conditions for the synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
| Parameter | Condition | Yield (%) | Purity/ee | Reference |
| Step 1: Iodination | Sodium Iodide, Acetone | Not Isolated | Not Applicable | [1] |
| Step 2: Amination | 40% aq. Methylamine, THF | >85% (overall) | >99% ee | [1] |
| Temperature | 70-80°C | |||
| Reaction Time | 12-18 hours |
Experimental Protocol: Two-Step, One-Pot Synthesis
This protocol is adapted from procedures described in the synthesis of Duloxetine intermediates.[1]
Materials:
-
This compound (1.0 eq)
-
Sodium iodide (1.5 eq)
-
Acetone
-
40% Aqueous methylamine solution (10-15 eq)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound and sodium iodide.
-
Add acetone (approx. 5 mL per gram of starting material) and heat the mixture to reflux for 2-3 hours to facilitate the Finkelstein reaction.
-
Cool the reaction mixture to room temperature. Remove the acetone under reduced pressure using a rotary evaporator.
-
To the resulting residue, add THF (approx. 5 mL per gram of initial starting material) and the aqueous methylamine solution.
-
Seal the flask or ensure the condenser is well-sealed and heat the mixture in an oil bath at 70-80°C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or crystallization if necessary.
Application Note 2: Synthesis of (S)-3-Azido-1-(thiophen-2-yl)propan-1-ol
The introduction of an azide functional group provides a versatile handle for further chemical modifications, such as reduction to a primary amine or participation in "click" chemistry reactions. The substitution of the chloride with sodium azide is a straightforward and efficient method to produce the corresponding azido alcohol.
Reaction Diagram
Caption: Synthesis of an azido-alcohol via nucleophilic substitution.
Quantitative Data
This table outlines typical conditions for the azidation of primary alkyl chlorides.[2]
| Parameter | Condition | Yield (%) | Reference |
| Nucleophile | Sodium Azide (NaN₃) | Typically >90% | [2] |
| Solvent | Dimethylformamide (DMF) | ||
| Temperature | 60-80°C | ||
| Reaction Time | 3-16 hours |
Experimental Protocol: General Procedure for Azidation
This is a representative protocol based on standard procedures for the synthesis of organic azides from alkyl chlorides.[2] Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids and heavy metals.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5-2.0 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF (approx. 10 mL per gram of starting material).
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 70°C and stir for 3-16 hours. Monitor the reaction progress by TLC (a stain like potassium permanganate may be required for visualization).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase with diethyl ether (3 x volume of DMF).
-
Combine the organic extracts and wash them with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain the product. Caution: Do not heat the final product to high temperatures due to the potential instability of organic azides.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
The most prevalent method involves a two-step process. First, the synthesis of the precursor ketone, 3-chloro-1-(thiophen-2-yl)propan-1-one, is achieved via a Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride.[1][2] The second step is the asymmetric reduction of the ketone to the desired (S)-enantiomer of the alcohol.[3]
Q2: What are the recommended methods for the asymmetric reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one?
Several methods are effective for this stereoselective reduction:
-
Enzymatic Reduction: Utilizes alcohol dehydrogenases (ADHs) or whole-cell biocatalysts such as Candida pseudotropicalis or Saccharomyces cerevisiae.[1][4] This method can achieve high conversion and enantiomeric excess (>99%).[1]
-
Corey-Bakshi-Shibata (CBS) Reduction: This chemical reduction employs a chiral oxazaborolidine catalyst and a borane source (e.g., BH₃·THF) to produce the chiral alcohol with high enantioselectivity.[3][5][6][7][8]
Q3: What are the key parameters to control during the synthesis?
For the Friedel-Crafts acylation, critical parameters include the purity of reactants and the exclusion of moisture to prevent deactivation of the Lewis acid catalyst (e.g., AlCl₃).[1] In enzymatic reductions, pH, temperature, and substrate concentration are crucial for optimal enzyme activity and stability.[1] For the CBS reduction, maintaining anhydrous conditions is essential for achieving high enantiomeric excess.[5]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Step |
| Inactive Lewis Acid Catalyst | Ensure the Lewis acid (e.g., AlCl₃) is fresh and has been stored under anhydrous conditions. Use a stoichiometric amount to overcome product inhibition.[1] |
| Incomplete Reaction | Verify that the reaction has gone to completion using TLC or GC analysis. If incomplete, consider increasing the reaction time or temperature moderately. |
| Side Reactions (Polyacylation) | Maintain the recommended reaction temperature to minimize the formation of di-acylated thiophene byproducts.[1] |
| Product Loss During Workup | Purification can often be achieved by simple filtration through celite and charcoal, which can yield a product with 80-90% purity, avoiding the need for more complex chromatographic methods.[2] |
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Reduction
| Potential Cause | Troubleshooting Step |
| (Enzymatic Reduction) | |
| Suboptimal pH | The optimal pH for enzymatic reduction using Candida pseudotropicalis is between 6.6 and 7.2.[1] For other enzymes, consult the relevant literature for optimal conditions. |
| Enzyme Inhibition | High substrate or product concentrations can inhibit enzyme activity. Consider using a continuous reduction process in a membrane reactor to remove product inhibition.[9] |
| Incorrect Cofactor/Regeneration | Ensure the appropriate cofactor (e.g., NADPH) is present and that the cofactor regeneration system (e.g., using glucose dehydrogenase) is functioning efficiently.[4] |
| (CBS Reduction) | |
| Presence of Water | The CBS reduction is highly sensitive to moisture, which can significantly lower the enantiomeric excess.[5] Ensure all glassware is oven-dried and reagents are anhydrous. |
| Impure Ketone Substrate | Impurities in the starting ketone can interfere with the catalyst. Purify the 3-chloro-1-(thiophen-2-yl)propan-1-one before the reduction step. |
| Incorrect Stoichiometry | Use the correct ratio of ketone, CBS catalyst, and borane source as specified in the protocol. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Over-reduction | In chemical reductions, using a strong reducing agent like lithium aluminum hydride can lead to the reduction of other functional groups. Sodium borohydride is a milder and more selective agent for reducing the ketone. |
| Dehalogenation | During the reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one with NaBH₄, a side product, 1-(thiophen-2-yl)propan-1-ol, can be formed.[2] Careful control of reaction conditions can minimize this. |
| Oxidation of Thiophene Ring | The thiophene ring can be oxidized to sulfoxides or sulfones. Avoid harsh oxidizing conditions during workup or purification. |
Data Presentation
Table 1: Optimized Conditions for Biocatalytic Reduction
| Parameter | Optimal Range/Value | Reference |
| Biocatalyst | Candida pseudotropicalis 104 | [1] |
| pH | 6.6 - 7.2 | [1] |
| Temperature | 30 °C | [9] |
| Conversion | 100% | [1] |
| Enantiomeric Excess (ee) | >99% | [1] |
Table 2: Comparison of Asymmetric Reduction Methods
| Method | Key Advantages | Key Considerations |
| Enzymatic Reduction | High enantioselectivity (>99% ee), mild reaction conditions. | Requires optimization of pH, temperature, and potential enzyme inhibition. |
| CBS Reduction | High enantioselectivity, broad substrate scope. | Requires strictly anhydrous conditions, catalyst can be expensive.[5][7][8][10] |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-1-(thiophen-2-yl)propan-1-one (Friedel-Crafts Acylation)
-
To a stirred solution of thiophene and 3-chloropropionyl chloride in a suitable solvent (e.g., dichloromethane), slowly add a stoichiometric amount of aluminum chloride (AlCl₃) at 0-5 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by filtration through a bed of celite and charcoal to yield the desired ketone.[2]
Protocol 2: Asymmetric Reduction using CBS Catalyst
-
Dissolve the (S)-Me-CBS catalyst in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the recommended temperature (e.g., -20 °C to 0 °C).
-
Slowly add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of 3-chloro-1-(thiophen-2-yl)propan-1-one in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature until completion (monitor by TLC or GC).
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure and perform an acidic workup to yield the crude this compound.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low enantiomeric excess in asymmetric reduction.
References
- 1. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. DE102005062661A1 - Process for the preparation of optically active (1S) -3-chloro (-thien-2-yl) -propan-1-ol - Google Patents [patents.google.com]
- 4. Asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product from the reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one with sodium borohydride (NaBH₄)?
The primary product is 3-chloro-1-(thiophen-2-yl)propan-1-ol. This reaction involves the reduction of the ketone functional group to a secondary alcohol.[1][2]
Q2: Are there any common side products observed in this reduction?
Yes, a significant side product is 1-(thiophen-2-yl)propan-1-ol.[3] This results from the reduction of the ketone and the cleavage of the carbon-chlorine bond, a process known as hydrodechlorination. Under certain conditions, such as using sodium borohydride in ethanol at 0-5 °C, this side product can be formed in yields of 10-20%.[3]
Q3: What is the general mechanism for the reduction of the ketone?
The reduction occurs via nucleophilic attack of a hydride ion (H⁻) from the borohydride reagent onto the electrophilic carbonyl carbon of the ketone. This forms a borate-alkoxide intermediate. Subsequent protonation, typically from the solvent (e.g., ethanol, methanol) or an acidic workup, yields the final alcohol product.[4]
Q4: Can other reducing agents be used?
While sodium borohydride is a common and mild reducing agent for this transformation, other hydride reagents like lithium aluminum hydride (LiAlH₄) can also be used to reduce ketones.[2] However, LiAlH₄ is a much stronger reducing agent and may lead to a higher proportion of the dechlorinated side product. For stereoselective reductions to obtain a specific enantiomer of the alcohol, enzymatic reductions using alcohol dehydrogenases are employed.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired 3-chloro-1-(thiophen-2-yl)propan-1-ol | Incomplete reaction. | - Ensure the sodium borohydride is fresh and has been stored under dry conditions. - Increase the molar equivalents of NaBH₄. - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).[5] |
| High percentage of the dechlorinated side product, 1-(thiophen-2-yl)propan-1-ol. | - Perform the reaction at a lower temperature (e.g., -20 °C to 0 °C) to improve selectivity. - Consider using a less reactive solvent. Protic solvents like methanol and ethanol can participate in the reaction and may influence side product formation.[6] An aprotic solvent like tetrahydrofuran (THF) with a subsequent aqueous workup could be explored. | |
| Degradation of starting material or product. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants or products are sensitive to air and moisture. | |
| Mechanical loss during workup and purification. | - Optimize the extraction and purification steps. Ensure complete extraction from the aqueous layer. - Use appropriate column chromatography techniques for purification.[3] | |
| Presence of unreacted starting material | Insufficient reducing agent. | - Increase the molar ratio of NaBH₄ to the ketone. Theoretically, one mole of NaBH₄ can reduce four moles of ketone, but in practice, a higher ratio is often used.[7] |
| Deactivated reducing agent. | - Use a freshly opened or properly stored container of NaBH₄. - Avoid exposure of NaBH₄ to moisture before the reaction. | |
| Reaction time is too short. | - Monitor the reaction by TLC until the starting material spot disappears.[5] | |
| Difficulty in separating the main product from the dechlorinated side product | Similar polarities of the two alcohols. | - Utilize column chromatography with a suitable solvent system. A gradient elution from a non-polar to a more polar solvent system may be required for effective separation. - Consider converting the alcohol mixture to their acetate esters. The difference in polarity between the chloro-acetate and the simple acetate may be larger, facilitating separation by chromatography. The desired alcohol can then be regenerated by hydrolysis.[3] |
Experimental Protocols
Representative Protocol for the Reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one with Sodium Borohydride
This protocol is a synthesis of common laboratory procedures for ketone reduction and should be adapted and optimized for specific experimental goals.
Materials:
-
3-chloro-1-(thiophen-2-yl)propan-1-one
-
Sodium borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Deionized water
-
Hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-1-(thiophen-2-yl)propan-1-one in ethanol (e.g., 10-20 mL per gram of ketone).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (typically 1.0 to 1.5 molar equivalents) to the stirred solution in portions. Monitor for any gas evolution.
-
Reaction: Stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by TLC, checking for the disappearance of the starting ketone. The reaction time can vary from 30 minutes to several hours.
-
Quenching: Once the reaction is complete, slowly add deionized water to quench the excess sodium borohydride. Then, carefully add 1 M HCl to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (or another suitable organic solvent) multiple times.
-
Washing: Combine the organic layers and wash with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired 3-chloro-1-(thiophen-2-yl)propan-1-ol from the dechlorinated side product and other impurities.[3]
Visualizations
Caption: Reaction pathways in the reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one.
Caption: A troubleshooting workflow for optimizing the reduction reaction.
References
- 1. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]
- 2. Buy 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 [smolecule.com]
- 3. scielo.br [scielo.br]
- 4. m.youtube.com [m.youtube.com]
- 5. rsc.org [rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. studylib.net [studylib.net]
Optimizing pH and temperature for enzymatic reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one
Technical Support Center: Enzymatic Reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing the enzymatic reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one to its corresponding chiral alcohol, a key intermediate in pharmaceutical synthesis.[1][2][3] The guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data for various enzymes.
Frequently Asked Questions (FAQs)
Q1: Which class of enzymes is suitable for reducing 3-chloro-1-(thiophen-2-yl)propan-1-one? A1: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), which fall under the oxidoreductase class (EC 1.1.1), are the most suitable enzymes for this stereoselective reduction.[4][5] These enzymes catalyze the conversion of a ketone to a chiral alcohol using a cofactor like NADPH or NADH.[2][6] Engineered KREDs are often employed to achieve high enantioselectivity and process efficiency.[1][7][8]
Q2: Why is cofactor regeneration necessary for this reaction? A2: The reduction of the ketone requires the oxidized form of the cofactor, typically NADPH. Since NADPH is expensive, it is used in catalytic amounts and continuously regenerated. A common method is to use a secondary enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose while reducing NADP+ back to NADPH.[9][10] Another approach is using a co-substrate like isopropanol, which is oxidized by the KRED to regenerate the NADPH.[9]
Q3: What is a typical pH range for ketoreductase activity? A3: Most ketoreductases exhibit optimal activity in a slightly acidic to neutral pH range, typically between pH 6.0 and 8.0.[11] However, the exact optimum is enzyme-specific. For example, some reductases may have an optimal pH of 6.5, while others function best at 7.0 or even 7.7.[11][12][13] It is crucial to determine the optimal pH for your specific enzyme experimentally.
Q4: What is a typical temperature range for these enzymatic reductions? A4: The optimal temperature for KREDs generally falls between 30°C and 50°C.[11][12] An alcohol dehydrogenase from Thermoanaerobacter, for instance, has been used at 30°C for this specific reduction.[5] Running the reaction at the optimal temperature maximizes enzyme activity, but exceeding it can lead to rapid denaturation and loss of function. Some engineered enzymes may exhibit enhanced thermal stability.[7]
Q5: Can organic co-solvents be used in the reaction? A5: Yes, organic co-solvents like DMSO or isopropanol are often used to improve the solubility of hydrophobic substrates such as 3-chloro-1-(thiophen-2-yl)propan-1-one.[14] However, high concentrations of organic solvents can denature the enzyme. It is essential to screen for solvent tolerance and concentration, typically starting at 5-10% (v/v).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive enzyme. 2. Incorrect pH or temperature. 3. Insufficient cofactor (NADPH/NADH) or failed regeneration. 4. Substrate or product inhibition. | 1. Verify enzyme activity with a standard control substrate. Source a new batch of enzyme if necessary. 2. Calibrate your pH meter and thermometer. Perform pH and temperature optimization experiments (see protocol below). 3. Ensure the cofactor and regeneration system (e.g., glucose, GDH) are added at the correct concentrations. Verify the activity of the regeneration enzyme. 4. Run the reaction at a lower substrate concentration. Monitor product formation over time to check for inhibition. |
| Low Enantioselectivity (e.e.) | 1. The selected enzyme has inherently low selectivity for the substrate. 2. Reaction conditions (pH, temp) are suboptimal for stereocontrol. 3. Presence of contaminating microbial reductases in whole-cell systems. | 1. Screen a panel of different ketoreductases. Engineered enzymes often provide higher enantioselectivity.[15][16] 2. Re-optimize pH and temperature, as these can influence the enzyme's stereoselectivity. 3. If using whole cells, ensure the purity of the strain. Consider using a purified enzyme for better control. |
| Enzyme Precipitation | 1. Temperature is too high. 2. pH is far from the optimal range, approaching the enzyme's isoelectric point. 3. High concentration of organic co-solvent. | 1. Lower the reaction temperature. Check for hot spots in the reactor. 2. Verify the buffer's pH and ensure it is stable throughout the reaction. 3. Reduce the percentage of the organic co-solvent or screen for a more biocompatible alternative. |
| Inconsistent Results | 1. Inaccurate reagent preparation (buffer, substrate, enzyme solutions). 2. Fluctuations in temperature or pH during the reaction. 3. Degradation of reagents upon storage. | 1. Double-check all calculations and use calibrated equipment for measurements. 2. Use a reliable incubator/shaker and monitor conditions throughout the experiment. 3. Store enzymes, cofactors, and substrates at their recommended temperatures. Prepare fresh solutions as needed. |
Enzyme Performance Data
The following table summarizes typical performance data for various ketoreductases used in the reduction of chloroketones. Note that these are representative values and optimal conditions should be determined empirically for 3-chloro-1-(thiophen-2-yl)propan-1-one.
| Enzyme ID | Source Organism | Optimal pH | Optimal Temp (°C) | Cofactor | Reference |
| ADH-T | Thermoanaerobacter sp. | 5.0 | 30 | NADPH | [5] |
| YlCR | Yarrowia lipolytica | 7.0 | 35 | NADPH | [13] |
| AKR-101 | Kluyveromyces lactis | 7.0 | 30 | NADPH | [12] |
| CgKR1 | Candida glabrata | 6.5 - 7.5 | 45 - 50 | NADPH | [6] |
| KRED-P2-D11 | Commercial (Codexis) | ~7.0 | ~35 | NADPH | [15] |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines a method for determining the optimal pH for the enzymatic reduction using a series of buffered solutions.
-
Buffer Preparation: Prepare a set of 50 mM buffers covering a pH range (e.g., pH 5.0 to 9.0 in 0.5 unit increments). Recommended buffers include citrate (pH 4.0-6.0), phosphate (pH 6.0-8.0), and Tris-HCl (pH 8.0-9.0).[11][12]
-
Reaction Mixture Preparation: In separate microcentrifuge tubes, prepare the reaction mixture for each pH point. For a 1 mL final volume:
-
800 µL of 50 mM buffer (of a specific pH).
-
50 µL of Substrate Stock (e.g., 200 mM 3-chloro-1-(thiophen-2-yl)propan-1-one in DMSO, for a final concentration of 10 mM).
-
50 µL of NADPH Stock (e.g., 20 mM in water, for a final concentration of 1 mM).
-
Optional: Add cofactor regeneration system (e.g., glucose and GDH).
-
-
Enzyme Addition: Pre-incubate the mixtures at a constant temperature (e.g., 30°C) for 5 minutes.
-
Initiate Reaction: Add 100 µL of enzyme solution (e.g., 1 mg/mL KRED) to each tube to start the reaction.
-
Incubation: Incubate all tubes at a constant temperature (e.g., 30°C) with agitation for a fixed time (e.g., 4 hours).
-
Quenching: Stop the reaction by adding an equal volume of a quenching solvent (e.g., ethyl acetate or acetonitrile).
-
Analysis: Centrifuge to remove precipitated protein. Analyze the supernatant using an appropriate method (e.g., chiral HPLC or GC) to determine the product concentration and enantiomeric excess (e.e.).
-
Data Interpretation: Plot the reaction rate (or final product concentration) against pH to identify the optimal pH.
Protocol 2: Determination of Optimal Temperature
This protocol determines the optimal reaction temperature at a fixed, optimal pH.
-
Reaction Setup: Prepare a master mix of the reaction components at the optimal pH determined in Protocol 1. Aliquot the mix into several reaction tubes.
-
Temperature Gradient: Place the tubes in separate incubators or a thermal cycler with a gradient function set to a range of temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).
-
Pre-incubation & Initiation: Allow the tubes to equilibrate to the set temperatures for 5 minutes, then initiate the reaction by adding the enzyme.
-
Incubation: Incubate for a fixed time period (e.g., 4 hours).
-
Quenching and Analysis: Stop the reactions and analyze the samples as described in Protocol 1 (steps 6-7).
-
Data Interpretation: Plot the reaction rate (or final product concentration) against temperature to determine the optimal temperature.
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow for optimization and a troubleshooting decision tree.
Caption: Experimental workflow for pH and temperature optimization.
Caption: Troubleshooting logic for low product conversion.
References
- 1. [PDF] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. | Semantic Scholar [semanticscholar.org]
- 2. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]
- 3. Buy 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 [smolecule.com]
- 4. US9404092B2 - Ketoreductase-mediated stereoselective route to alpha chloroalcohols - Google Patents [patents.google.com]
- 5. DE102005062661A1 - Process for the preparation of optically active (1S) -3-chloro (-thien-2-yl) -propan-1-ol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Gene mining, codon optimization and analysis of binding mechanism of an aldo-keto reductase with high activity, better substrate specificity and excellent solvent tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 16. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary challenge in purifying 3-Chloro-1-(thiophen-2-yl)propan-1-ol is the separation of the desired (S)-enantiomer from the (R)-enantiomer, as they form a racemic mixture during non-stereoselective synthesis.[1] The most effective methods for chiral resolution and purification include:
-
Enzymatic Resolution: This is a widely used technique that can involve either the selective enzymatic hydrolysis of a racemic ester derivative (like rac-3-chloro-1-(thiophen-2-yl)propyl acetate) or the enantioselective acylation of the racemic alcohol.[1][2]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) can effectively separate the (S) and (R) enantiomers.[3][4][5]
-
Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric esters, which can then be separated by conventional methods like crystallization or chromatography, followed by hydrolysis to obtain the pure enantiomer.
-
Standard Chromatography: Techniques like silica gel column chromatography are useful for removing non-enantiomeric impurities, such as unreacted starting materials or byproducts from the synthesis.[6]
Q2: What are the common impurities I should be aware of during the purification of this compound?
The common impurities depend on the synthetic route used. If the alcohol is prepared by the reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one, you may encounter:
-
The (R)-enantiomer: The opposite enantiomer is the most significant impurity to remove.
-
Unreacted 3-Chloro-1-(thiophen-2-yl)propan-1-one: Incomplete reduction will leave the starting ketone in your product mixture.
-
1-(thiophen-2-yl)propan-1-ol: This can be a byproduct of the reduction process, particularly when using reagents like sodium borohydride.[2]
-
Solvents and Reagents: Residual solvents from the reaction or extraction steps, as well as any catalysts or excess reagents.
Q3: How can I determine the enantiomeric purity of my sample?
Chiral chromatography is the most reliable method for determining the enantiomeric excess (% ee) of your purified this compound.[7] Both chiral HPLC and chiral GC can be used for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent, such as Mosher's acid, can also be employed to distinguish between the enantiomers and quantify their ratio.[8]
Troubleshooting Guides
Chiral Chromatography (HPLC/GC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers. | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).[4][9]- Optimize the mobile phase by varying the solvent ratios and additives.- Adjust the column temperature to enhance resolution. |
| Peak tailing or broad peaks. | - Column overload.- Interactions between the analyte and the stationary phase.- Contamination of the column. | - Reduce the injection volume or sample concentration.- Add a modifier to the mobile phase (e.g., a small amount of acid or base).- Flush the column with a strong solvent to remove contaminants. |
| Irreproducible retention times. | - Fluctuations in mobile phase composition.- Unstable column temperature.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven for precise temperature control.- Replace the column if it has exceeded its lifetime. |
Enzymatic Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion or slow reaction rate. | - Suboptimal pH or temperature.- Enzyme inhibition.- Low enzyme activity. | - Optimize the reaction conditions (pH, temperature, buffer) for the specific lipase or esterase used.[1]- Ensure the substrate and solvents are free of impurities that could inhibit the enzyme.- Use a fresh batch of enzyme or increase the enzyme loading. |
| Low enantioselectivity (% ee). | - Incorrect choice of enzyme.- Unfavorable reaction conditions.- Racemization of the product or substrate. | - Screen different enzymes to find one with high selectivity for your substrate.- Fine-tune the reaction temperature and solvent system.- Monitor the reaction over time to avoid product racemization. |
| Difficulty in separating the product from the unreacted enantiomer. | - Similar physical properties of the alcohol and the ester. | - Optimize the extraction or chromatographic conditions for separation.- Consider a different enzymatic strategy (e.g., acylation instead of hydrolysis) to yield a more easily separable product mixture. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis
This protocol provides a general starting point for developing a chiral HPLC method. Optimization will be required for your specific system.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Temperature: 25 °C.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess using the peak areas: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Protocol 2: Enzymatic Resolution via Hydrolysis of the Acetate Ester
This protocol describes a typical enzymatic resolution process.
-
Substrate Preparation: Synthesize rac-3-chloro-1-(thiophen-2-yl)propyl acetate by reacting the racemic alcohol with acetic anhydride.
-
Enzymatic Reaction:
-
Suspend the racemic acetate in a phosphate buffer (e.g., pH 7.2).[1]
-
Add a lipase (e.g., Candida antarctica lipase B - CALB).
-
Stir the mixture at a controlled temperature (e.g., 30 °C).
-
-
Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining ester and the produced alcohol.
-
Work-up:
-
Once the desired conversion is reached (ideally around 50%), stop the reaction.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).[7]
-
Separate the (S)-alcohol from the unreacted (R)-acetate using column chromatography.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low enantiomeric purity.
References
- 1. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. EP0529085B1 - Process for producing optically active 3-chloro-1-phenyl-1-propanol and derivative thereof - Google Patents [patents.google.com]
- 7. DE102005062661A1 - Process for the preparation of optically active (1S) -3-chloro (-thien-2-yl) -propan-1-ol - Google Patents [patents.google.com]
- 8. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 9. chiral chromatography | PDF [slideshare.net]
Stability and storage conditions for (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
This technical support guide provides essential information on the stability, storage, and handling of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol (CAS No. 164071-56-1)[1]. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored under controlled conditions. Based on the requirements for its precursor, which requires cold-chain transportation, and general best practices for chiral intermediates, the following conditions are recommended.
Table 1: Recommended Storage Conditions
| Parameter | Long-Term Storage | Short-Term Storage (In-Use) |
| Temperature | 2–8°C. For extended periods, consider -20°C. | 2–8°C |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen). | Keep container tightly sealed when not in use. |
| Light | Protect from light. Store in an amber vial. | Minimize exposure to direct light. |
| Moisture | Store in a dry, desiccated environment. | Avoid exposure to humidity. |
Q2: Is this compound sensitive to air or moisture?
A2: While specific data is not available, many organochlorine compounds and chiral alcohols can be sensitive to air and moisture. It is best practice to handle this compound under an inert atmosphere, especially for long-term storage, to prevent potential oxidative degradation or hydrolysis.[2][3][4][5][6] Always use dry solvents and glassware.
Q3: What is the expected shelf life of this compound?
A3: The shelf life is highly dependent on storage conditions. When stored as recommended in Table 1, the compound should remain stable. However, it is crucial to verify the purity and enantiomeric excess of the material before use, especially if it has been stored for an extended period. A re-test date should be established based on in-house stability studies.
Q4: How can I assess the purity and stability of my sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the parent compound from any potential degradation products and the undesired (R)-enantiomer. Chiral HPLC is necessary to determine the enantiomeric excess (ee).[]
Troubleshooting Guides
Problem 1: I observe a decrease in purity or the appearance of new peaks in my HPLC analysis.
-
Possible Cause 1: Thermal Degradation. The compound may have been exposed to elevated temperatures during shipping or storage.
-
Solution: Review the storage and handling history. If temperature excursions are suspected, the material should be re-qualified for purity and impurity profile before use. Always store at the recommended 2–8°C.
-
-
Possible Cause 2: Hydrolytic Degradation. Exposure to acidic or basic conditions, or even neutral water for prolonged periods, can cause degradation. The final drug product, Duloxetine, is known to degrade under these conditions.
-
Solution: Ensure all solvents and reagents used are neutral and anhydrous. Avoid contact with incompatible materials.[8]
-
-
Possible Cause 3: Oxidative Degradation. Exposure to air can lead to oxidation.
-
Possible Cause 4: Photodegradation. Exposure to UV or visible light can induce degradation.
-
Solution: Work with the material in a laboratory with minimized light exposure and store it in amber vials or containers wrapped in foil.
-
Problem 2: The enantiomeric excess (ee) of my sample has decreased.
-
Possible Cause: Racemization. Chiral centers can be sensitive to basic conditions, which can lead to racemization.
-
Solution: Avoid exposure to strong bases. Ensure all glassware is free from basic residues. Use non-basic drying agents if required. If the compound will be used in a basic reaction medium, it should be used quickly after being dispensed.
-
Problem 3: The compound has changed in appearance (e.g., color change).
-
Possible Cause: Degradation. A change in color is often an indicator of chemical degradation and the formation of impurities.
-
Solution: Do not use the material. The batch should be quarantined and re-analyzed to identify the cause and extent of degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method, based on ICH guidelines.[9][10][11][12][13]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a calibrated oven at 80°C for 48 hours. Also, heat a stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent peak.[13]
Table 2: Representative Forced Degradation Results Summary
| Stress Condition | Observation | Potential Degradation Pathway |
| 0.1 M HCl, 60°C | Significant degradation with major degradant peak. | Hydrolysis, Dehydration |
| 0.1 M NaOH, RT | Rapid degradation, potential racemization. | Hydrolysis, Elimination |
| 3% H₂O₂, RT | Moderate degradation. | Oxidation (e.g., at thiophene ring) |
| Heat (80°C, solid) | Minor degradation. | Thermal decomposition |
| Photolytic | Noticeable degradation. | Photochemical reaction |
Protocol 2: Stability-Indicating Chiral HPLC Method
This protocol provides a general method for assessing the purity and enantiomeric excess of this compound. Method optimization and validation are required.
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need optimization for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
System Suitability:
-
Inject a racemic mixture to ensure the resolution between the (S) and (R) enantiomers is greater than 1.5.
-
Ensure the tailing factor for the (S)-enantiomer peak is less than 2.0.
-
Check that the relative standard deviation for replicate injections is less than 2.0%.
-
Visualizations
Caption: Workflow for Receiving, Storing, and Handling.
Caption: Logical Workflow for a Stability Assessment Study.
Caption: Troubleshooting Decision Tree for Purity Issues.
References
- 1. molkem.com [molkem.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. web.mit.edu [web.mit.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. fauske.com [fauske.com]
- 8. fishersci.com [fishersci.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. onyxipca.com [onyxipca.com]
- 13. sgs.com [sgs.com]
Troubleshooting low enantiomeric excess in (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low enantiomeric excess (ee) in the synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with high enantioselectivity?
A1: The most common and effective methods involve the asymmetric reduction of the prochiral ketone, 3-Chloro-1-(thiophen-2-yl)propan-1-one. Two highly regarded techniques are:
-
Corey-Bakshi-Shibata (CBS) Reduction: This chemical reduction uses a chiral oxazaborolidine catalyst and borane to achieve high enantioselectivity.[1][2][3][4]
-
Enzymatic Reduction: This biocatalytic approach employs ketoreductases or alcohol dehydrogenases, such as those from Lactobacillus kefir or Thermoanaerobacter species, which can offer exceptional enantioselectivity (>99% ee) under optimized conditions.[5][6]
Q2: What is a typical target for enantiomeric excess (ee) in this synthesis?
A2: For pharmaceutical applications, the highest possible enantiomeric excess is desired, often greater than 99% ee.[5][6]
Q3: How is the enantiomeric excess of the final product determined?
A3: The enantiomeric excess is typically determined using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[7] Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or a chiral lanthanide shift reagent can also be employed.[8][9]
Q4: Can the enantiomeric excess of the product be improved after the reaction?
A4: Yes, if the initial enantiomeric excess is not satisfactory, it may be improved through purification techniques. Crystallization is a common method for enriching the desired enantiomer.[10] In some cases, resolution of the racemic alcohol can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.[11]
Troubleshooting Guide: Low Enantiomeric Excess
This guide addresses common issues that can lead to suboptimal enantiomeric excess in the synthesis of this compound.
Issue 1: Lower than expected ee using Corey-Bakshi-Shibata (CBS) Reduction
| Potential Cause | Troubleshooting Action |
| Impure CBS Catalyst | The enantiomeric purity of the catalyst directly impacts the product's ee.[7] Use a freshly purchased or properly stored catalyst. Verify the purity of the catalyst if possible. |
| Moisture in Reaction | The borane reagent and the CBS catalyst are sensitive to moisture, which can lead to a non-selective reduction. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Stoichiometry | The ratio of ketone to borane and catalyst is crucial. Carefully control the stoichiometry as per the established protocol. |
| Suboptimal Temperature | CBS reductions are often performed at low temperatures to maximize enantioselectivity. If the ee is low, try running the reaction at a lower temperature. |
| Racemization during Workup | Acidic or basic conditions during workup can potentially cause racemization of the product. Use a mild workup procedure and avoid prolonged exposure to harsh conditions. |
Issue 2: Low ee in Enzymatic Reduction
| Potential Cause | Troubleshooting Action |
| Suboptimal pH | Enzyme activity and selectivity are highly dependent on pH. The optimal pH for the reduction of 3-Chloro-1-(2-thienyl)-1-propanone using Candida pseudotropicalis has been found to be in the range of 6.6 to 7.2.[6] Prepare buffers carefully and verify the pH of the reaction mixture. |
| Incorrect Temperature | Temperature affects both the rate and selectivity of the enzymatic reaction. For the reduction using Candida tropicalis, the optimal temperature was found to be 30°C.[6] Ensure the reaction is maintained at the optimal temperature for the specific enzyme being used. |
| Cofactor Limitation | Enzymatic reductions often require a cofactor, such as NADPH or NADH. Ensure an adequate supply of the cofactor and a robust cofactor regeneration system if one is being used.[5] |
| Low Enzyme Activity/Stability | The enzyme may have low activity or be unstable under the reaction conditions. Use a fresh batch of the enzyme or a stabilized/immobilized form if available.[6] |
| Substrate/Product Inhibition | High concentrations of the substrate or product can inhibit the enzyme, affecting both the conversion and enantioselectivity. Consider a fed-batch or continuous process to maintain low concentrations of inhibitory species. |
Experimental Protocols
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) in anhydrous tetrahydrofuran (THF) to a flame-dried flask.
-
Borane Addition: Cool the solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 - 1.2 equivalents) in anhydrous THF. Stir the mixture for 15 minutes at this temperature.
-
Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., -20°C to 0°C). Add a solution of 3-Chloro-1-(thiophen-2-yl)propan-1-one (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: Once the reaction is complete, slowly add methanol dropwise at the reaction temperature to quench the excess borane.
-
Workup: Warm the mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Protocol 2: Enzymatic Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one
-
Reaction Setup: In a temperature-controlled vessel, prepare a phosphate buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).[6]
-
Cofactor and Regeneration System: Add the cofactor (e.g., NADPH) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Enzyme Addition: Add the alcohol dehydrogenase (e.g., from Lactobacillus kefir or a commercially available ketoreductase).
-
Substrate Addition: Add 3-Chloro-1-(thiophen-2-yl)propan-1-one to the reaction mixture. To avoid substrate inhibition, the substrate can be added portion-wise or via a syringe pump.
-
Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 30°C) with gentle agitation.[6]
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol by HPLC or GC.
-
Workup: Once the reaction has reached the desired conversion, stop the reaction by removing the enzyme (e.g., by centrifugation if using whole cells or immobilized enzyme). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography if necessary.
-
Analysis: Determine the yield and enantiomeric excess of the this compound by chiral HPLC or GC.
Data Summary
| Method | Key Parameters | Reported Enantiomeric Excess (ee) | Reference |
| Enzymatic Reduction | Candida pseudotropicalis, pH 6.6-7.2 | >99% | [6] |
| Enzymatic Reduction | Candida tropicalis, 30°C, pH 7.0 | >99% | [6] |
| Enzymatic Reduction | Lactobacillus kefir alcohol dehydrogenase | >99% | [5] |
| CBS Reduction | General method for ketones | >95% | [3] |
Visual Guides
Caption: Experimental workflows for CBS and enzymatic reductions.
Caption: Troubleshooting decision tree for low enantiomeric excess.
References
- 1. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buy 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 [smolecule.com]
- 6. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]
- 7. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Impurities from Friedel-Crafts Acylation in Duloxetine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of duloxetine. The focus is on managing impurities arising from the critical Friedel-Crafts acylation step, a key reaction in the synthesis of the duloxetine core structure.
Frequently Asked Questions (FAQs)
Q1: What is the Friedel-Crafts acylation step in the context of duloxetine synthesis?
A1: In a common synthetic route to duloxetine, a Friedel-Crafts acylation is employed to introduce an acyl group to a thiophene ring. This is a crucial carbon-carbon bond-forming reaction that builds the backbone of the duloxetine molecule. A typical reaction involves the acylation of a thiophene derivative with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Q2: What are the most common impurities generated during the Friedel-Crafts acylation step for duloxetine precursors?
A2: The primary impurities of concern are regioisomers and polyacylated products. Specifically, when acylating a thiophene nucleus that will later be incorporated into the duloxetine structure, incorrect positioning of the acyl group on the thiophene ring can occur. Additionally, over-acylation can lead to the formation of di-acylated thiophene byproducts. In later stages of the synthesis, particularly under acidic conditions, rearrangement products can form, such as 4-(3-methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol, often referred to as the "para-isomer" impurity.[1][2]
Q3: How do reaction conditions affect the formation of these impurities?
A3: Reaction conditions play a critical role in controlling the impurity profile. Key parameters include:
-
Catalyst: The choice and amount of Lewis acid (e.g., AlCl₃, SnCl₄, ZnCl₂) can influence the regioselectivity and extent of polyacylation.[3]
-
Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically more stable, but undesired, isomers.[4]
-
Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile and the stability of intermediates, thereby influencing the product distribution.
-
Reaction Time: Prolonged reaction times may increase the formation of byproducts.
Q4: What analytical techniques are recommended for identifying and quantifying impurities from the Friedel-Crafts acylation in duloxetine synthesis?
A4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the analysis of duloxetine and its process-related impurities.[2][5][6][7][8] Typically, a C8 or C18 column is used with a gradient elution system involving a buffered aqueous phase and an organic modifier like acetonitrile or methanol. Detection is usually performed using a UV detector. For structural elucidation of unknown impurities, techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are employed.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| High levels of the undesired regioisomer (e.g., acylation at the wrong position of the thiophene ring) | Reaction conditions favoring the formation of the thermodynamic product. Steric hindrance at the desired position. | - Lower the reaction temperature to favor the kinetically controlled product.- Experiment with different Lewis acid catalysts; milder catalysts may offer better selectivity.- Consider using a solvent that can better stabilize the desired transition state. |
| Significant formation of polyacylated byproducts | Excess acylating agent or a highly activated thiophene substrate. The mono-acylated product is more reactive than the starting material. | - Use a stoichiometric amount of the acylating agent relative to the thiophene substrate.- Add the acylating agent slowly to the reaction mixture to maintain a low concentration.- The acylated product is generally deactivated, which should limit a second substitution. If polyacylation is still an issue, re-evaluate the reactivity of your specific substrate. |
| Presence of 4-(3-methylamino-1-thiophen-2-yl-propyl)-naphthalen-1-ol ("para-isomer") impurity in the final product | This is often a degradation product formed under acidic conditions in later steps, not directly from the initial acylation. The presence of strong acid and elevated temperatures during salt formation or purification can promote this rearrangement.[6][7] | - Carefully control the pH and temperature during the conversion of duloxetine base to its hydrochloride salt.- Use a limited molar ratio of hydrochloric acid during salt formation.[7]- Minimize the duration of exposure to acidic conditions. |
| Incomplete reaction or low yield | Insufficient catalyst activity, low reaction temperature, or deactivation of the catalyst. | - Ensure the Lewis acid catalyst is anhydrous and of high quality.- Gradually increase the reaction temperature, monitoring for the formation of impurities.- Increase the amount of catalyst, but be mindful of the potential for increased side reactions. |
Data Presentation
The following table provides illustrative data on how reaction conditions can influence the impurity profile of a key intermediate in duloxetine synthesis. Please note that these values are representative and will vary depending on the specific substrates and experimental setup.
| Run | Lewis Acid Catalyst | Temperature (°C) | Solvent | Yield of Desired Product (%) | Undesired Regioisomer (%) | Polyacylated Impurity (%) |
| 1 | AlCl₃ (1.2 eq) | 0 | Dichloromethane | 85 | 10 | 5 |
| 2 | AlCl₃ (1.2 eq) | 25 | Dichloromethane | 80 | 15 | 5 |
| 3 | SnCl₄ (1.2 eq) | 0 | Dichloromethane | 88 | 8 | 4 |
| 4 | ZnCl₂ (1.5 eq) | 25 | Nitrobenzene | 75 | 20 | 5 |
| 5 | AlCl₃ (1.0 eq) | 0 | Dichloromethane | 90 | 7 | 3 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Thiophene with Succinic Anhydride (Illustrative for a Duloxetine Precursor)
This protocol describes a general procedure for the Friedel-Crafts acylation of thiophene, which is a foundational step in some duloxetine synthetic routes.
Materials:
-
Thiophene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane and anhydrous aluminum chloride.
-
Cool the mixture in an ice bath.
-
In a separate flask, dissolve succinic anhydride in anhydrous dichloromethane.
-
Slowly add the succinic anhydride solution to the stirred AlCl₃ suspension via an addition funnel, maintaining the temperature below 5°C.
-
After the addition is complete, slowly add thiophene to the reaction mixture, ensuring the temperature remains below 10°C.
-
Allow the reaction to stir at 0-5°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: RP-HPLC Method for Impurity Profiling of Duloxetine
This protocol provides a general method for the analysis of duloxetine and its process-related impurities.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size[5]
-
Mobile Phase A: Buffer (e.g., 0.01 M Potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 75% B
-
20-30 min: 75% B
-
30.1-40 min: 40% B (re-equilibration)[2]
-
-
Detection: UV at 217 nm[2]
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the duloxetine sample (or synthesis intermediate) in a suitable diluent (e.g., a mixture of mobile phase A and B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Friedel-Crafts acylation pathway for a duloxetine precursor.
Caption: Logical flow of impurity formation during duloxetine synthesis.
Caption: General experimental workflow for managing impurities.
References
- 1. EP2107057A1 - Process for the preparation of pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]
- 4. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. U.S. Patent Application for SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS Patent Application (Application #20090221668 issued September 3, 2009) - Justia Patents Search [patents.justia.com]
- 7. WO2007134168A2 - Process for preparing duloxetine - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Biocatalytic Synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biocatalytic synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol. This chiral alcohol is a key intermediate in the synthesis of the antidepressant drug duloxetine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of the biocatalytic reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one.
Low or Stalled Conversion
Question: My biocatalytic reaction shows low conversion of the ketone, or the reaction has stalled. What are the potential causes and solutions?
Answer: Low or stalled conversion during scale-up is a common issue that can arise from several factors.[1] Here is a breakdown of potential causes and corresponding troubleshooting steps:
-
Poor Enzyme Stability: The enzyme may be denaturing under the reaction conditions.
-
Solution: Verify that the pH and temperature are within the optimal range for the specific alcohol dehydrogenase (ADH) being used. For instance, ADHs from Thermoanaerobacter species are thermophilic and function optimally at higher temperatures (e.g., 60-70°C) and a pH around 7.0.[2][3] In contrast, ADHs from Lactobacillus kefir may have different optimal conditions.[4] Consider enzyme immobilization, which can enhance stability.
-
-
Inefficient Cofactor Regeneration: The reduction of the ketone requires a nicotinamide cofactor (NADPH or NADH), which must be continuously regenerated.[5]
-
Solution: Ensure the cofactor regeneration system is functioning efficiently. Common systems include using a sacrificial alcohol like isopropanol with the primary ADH or a secondary enzyme system such as glucose/glucose dehydrogenase (GDH).[6][7] If using a coupled enzyme system, ensure the secondary enzyme has adequate activity and that its substrate (e.g., glucose) is not depleted.
-
-
Substrate or Product Inhibition: High concentrations of the ketone substrate or the alcohol product can inhibit the enzyme's activity.[8][9]
-
Solution: Implement a substrate feeding strategy to maintain a low, constant concentration of the ketone. In situ product removal (ISPR) techniques, such as liquid-liquid extraction or adsorption, can also be employed to minimize product inhibition.
-
-
Poor Mass Transfer: In multiphase systems (e.g., with a poorly soluble substrate), inefficient mixing can limit the reaction rate.
-
Presence of Inhibitors: Contaminants in the substrate or reaction medium could be inhibiting the enzyme.
-
Solution: Ensure the purity of the 3-chloro-1-(thiophen-2-yl)propan-1-one substrate and all buffer components.
-
Low Enantioselectivity
Question: The enantiomeric excess (ee) of my this compound is lower than expected. How can I improve it?
Answer: Achieving high enantioselectivity is a primary advantage of biocatalysis. A decrease in ee can be attributed to several factors:
-
Sub-optimal Reaction Conditions: Temperature and pH can influence the enantioselectivity of some enzymes.
-
Solution: Systematically screen a range of temperatures and pH values to identify the conditions that provide the highest ee. The optimal conditions for activity may not always align with those for selectivity.
-
-
Presence of Competing Enzymes: If using a whole-cell biocatalyst, other endogenous dehydrogenases with opposite stereoselectivity may be present.
-
Solution: Consider using a purified, isolated enzyme to eliminate competing reactions.[5] Alternatively, genetic modification of the whole-cell catalyst to knock out competing enzymes can be explored.
-
-
Substrate Conformation: The binding of the substrate in the enzyme's active site dictates the stereochemical outcome.[11][12]
-
Solution: While difficult to control directly, altering the reaction medium with co-solvents can sometimes influence substrate presentation to the enzyme. Enzyme engineering through directed evolution or site-directed mutagenesis can also be employed to enhance enantioselectivity for a specific substrate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the biocatalytic synthesis of this compound?
A1: Common scale-up challenges include:
-
Reaction Stalling: Reactions that proceed well at the lab scale may stall at larger volumes due to limitations in mass and heat transfer, or issues with cofactor regeneration.[1]
-
Increased Enzyme Requirement: Per-unit product, a larger-scale reaction might consume more enzyme due to stability issues or sub-optimal conditions at scale.[1]
-
Downstream Processing Complications: The presence of biomass (if using whole cells) or denatured protein can lead to the formation of emulsions during product extraction, complicating purification.[1]
-
Maintaining Homogeneity: Ensuring consistent mixing, temperature, and pH throughout a large reactor volume can be challenging.
Q2: How do I choose between using a whole-cell biocatalyst and an isolated enzyme?
A2: The choice depends on several factors:
-
Whole-Cell Biocatalysts:
-
Advantages: The cofactor regeneration system is often self-contained within the cell. The enzyme is in its natural environment, which can enhance stability.
-
Disadvantages: The presence of other enzymes can lead to side reactions and lower enantioselectivity. Downstream processing can be more complex due to the presence of biomass.
-
-
Isolated Enzymes:
-
Advantages: Higher volumetric productivity and the absence of side reactions lead to a cleaner product profile.[5]
-
Disadvantages: An external cofactor regeneration system is required, adding complexity and cost. The enzyme may be less stable outside of its cellular environment.
-
Q3: What are the key parameters to monitor during the reaction?
A3: To ensure a successful and reproducible synthesis, you should monitor:
-
pH: Maintain the optimal pH for enzyme activity and stability.
-
Temperature: Control the temperature to ensure optimal enzyme performance.
-
Substrate and Product Concentration: Use techniques like HPLC to track the conversion of the ketone to the alcohol and to monitor for any potential substrate or product inhibition.
-
Cofactor Concentration (if possible): Monitor the ratio of the reduced to the oxidized cofactor to ensure the regeneration system is not a limiting factor.
-
Dissolved Oxygen (for whole-cell systems): If using aerobic whole cells, ensure adequate oxygen supply for cell viability and cofactor regeneration.
Data Presentation
Table 1: Comparison of Biocatalytic Systems for Ketone Reduction
| Parameter | Whole-Cell Biocatalyst | Isolated Enzyme |
| Cofactor Regeneration | Typically internal (e.g., using glucose) | External system required (e.g., GDH or sacrificial alcohol) |
| Potential for Side Reactions | Higher, due to endogenous enzymes | Lower, leading to higher product purity |
| Downstream Processing | More complex (biomass removal) | Simpler |
| Volumetric Productivity | Generally lower | Often higher |
| Cost | Potentially lower (no enzyme purification) | Can be higher (enzyme purification and cofactors) |
Table 2: Optimal Conditions for Selected Alcohol Dehydrogenases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Cofactor Preference | Reference |
| Thermoanaerobacter sp. | ~7.0 | 65-70 | NADP(H) | [2][13] |
| Lactobacillus kefir | ~6.5 | 30-40 | NADP(H) | [14] |
| Saccharomyces cerevisiae | ~7.0 | 30 | NAD(P)H |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of 3-Chloro-1-(thiophen-2-yl)propan-1-one using ADH from Thermoanaerobacter sp.
This protocol is adapted from a patented method for the synthesis of (1S)-3-chloro-1-(2-thienyl)propan-1-ol.[15][16]
Materials:
-
Alcohol dehydrogenase from Thermoanaerobacter sp. (ADH-T)
-
3-chloro-1-(thiophen-2-yl)propan-1-one
-
NADPH (or NADP+ if using a regeneration system)
-
Isopropanol (for cofactor regeneration)
-
Sodium phosphate buffer (50 mM, pH 5.0)
-
Hydrochloric acid (for quenching)
-
Ethyl acetate (for extraction)
Procedure:
-
Prepare a reaction mixture in a temperature-controlled vessel containing 50 mM sodium phosphate buffer (pH 5.0) and 10% (v/v) isopropanol.[16]
-
Add NADP+ to a final concentration of 0.2 mM.
-
Add the substrate, 3-chloro-1-(thiophen-2-yl)propan-1-one, to a final concentration of 10 µmol in 1 mL of buffer.[16]
-
Initiate the reaction by adding the ADH-T enzyme (e.g., 0.58 mg of protein per mL).[16]
-
Incubate the reaction at 30°C with gentle agitation.[16]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC to determine the conversion and enantiomeric excess.
-
After the desired conversion is reached (e.g., after 60 minutes), quench the reaction by adding concentrated HCl.[16]
-
Centrifuge the mixture to remove the denatured protein.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography if necessary.
Protocol 2: Downstream Processing - Product Extraction
Materials:
-
Reaction mixture containing this compound
-
Organic solvent (e.g., ethyl acetate, MTBE, toluene)[15]
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
After the reaction is complete, separate the biomass (if using whole cells) by centrifugation or filtration.
-
Transfer the aqueous phase to a separatory funnel.
-
Extract the aqueous phase with an equal volume of ethyl acetate. Repeat the extraction two more times to ensure complete recovery of the product.[15]
-
Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to yield the crude product.
Visualizations
Caption: Experimental workflow for biocatalytic synthesis.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Alcohol dehydrogenases AdhE and AdhB with broad substrate ranges are important enzymes for organic acid reduction in Thermoanaerobacter sp. strain X514 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. almacgroup.com [almacgroup.com]
- 12. Origin of the enantioselectivity of alcohol dehydrogenase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Citrate as Cost-Efficient NADPH Regenerating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DE102005062661A1 - Process for the preparation of optically active (1S) -3-chloro (-thien-2-yl) -propan-1-ol - Google Patents [patents.google.com]
- 16. US7790436B2 - Method for production of (1S)-3-chloro-1-(2-thienyl)-propan-1-ol using alcohol dehydrogenase from thermoanaerobacter - Google Patents [patents.google.com]
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to Analytical Methods for (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules like (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of pharmaceuticals, is a critical step. This guide provides a comprehensive comparison of analytical methods for determining the enantiomeric purity of this compound, supported by experimental data and detailed protocols to aid in method selection and implementation.
The precise quantification of enantiomers is paramount as even trace amounts of an unwanted enantiomer can lead to significant differences in pharmacological activity and potential side effects. This document explores the two primary chromatographic techniques for chiral separations: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into their respective strengths and practical considerations.
At a Glance: Comparing HPLC and GC for Enantiomeric Purity
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase. | Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase. |
| Typical Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) on a silica support. A CHIRALCEL OD-H column is a suitable choice.[1] | Cyclodextrin derivatives coated on a fused silica capillary column. |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds. |
| Resolution | Generally provides high resolution of enantiomers.[1] | Can offer excellent resolution, particularly for volatile compounds.[1] |
| Sensitivity | Dependent on the detector used (e.g., UV, MS). UV detection is common for chromophoric compounds like the target analyte. | Highly sensitive, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). |
| Analysis Time | Can vary from a few minutes to over an hour depending on the complexity of the separation. | Typically offers faster analysis times compared to HPLC. |
| Instrumentation | Widely available in analytical laboratories. | Common analytical instrument, readily accessible. |
In-Depth Experimental Protocols
Accurate and reproducible results hinge on meticulously executed experimental protocols. Below are detailed methodologies for both HPLC and GC, based on established practices for similar chiral alcohols.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established procedures for chiral alcohols and thiophene derivatives.
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | CHIRALCEL OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the separation at 230 nm. The two enantiomers, (S)- and (R)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, will elute at different retention times.
-
The enantiomeric purity is calculated by determining the peak area of each enantiomer.
Gas Chromatography (GC) Method
This protocol is based on general methods for the chiral separation of aromatic alcohols.
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, a flame ionization detector (FID), and a data acquisition system.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXcst). |
| Carrier Gas | Helium or Hydrogen at an appropriate flow rate. |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min, and hold for 5 minutes. |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. |
Procedure:
-
Condition the column according to the manufacturer's instructions.
-
Set the GC parameters as described above.
-
Inject the prepared sample.
-
The enantiomers will be separated and detected by the FID.
-
Calculate the enantiomeric purity based on the integrated peak areas of the (S) and (R) enantiomers.
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps involved in each method.
Caption: Workflow for HPLC analysis of enantiomeric purity.
Caption: Workflow for GC analysis of enantiomeric purity.
Concluding Remarks
Both HPLC and GC are powerful techniques for determining the enantiomeric purity of this compound. The choice between the two often depends on sample characteristics, available instrumentation, and the specific requirements of the analysis. For non-volatile compounds or when derivatization is undesirable, HPLC with a chiral stationary phase is the method of choice. Conversely, for volatile and thermally stable compounds, GC can provide rapid and highly sensitive analyses. The detailed protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing robust analytical methods for this critical chiral intermediate.
References
Comparative Guide to HPLC-Based Quantification of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the quantification of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceuticals. While specific chiral HPLC methods for this exact analyte are not extensively published, this document outlines a validated achiral method and compares it with established enantioselective HPLC methods for structurally similar compounds, such as the antidepressant duloxetine. These comparisons offer a robust starting point for researchers, scientists, and drug development professionals in establishing a validated quantification method.
Section 1: Overview of Analytical Challenges
The primary analytical challenge in quantifying this compound lies in the separation and detection of the desired (S)-enantiomer from its (R)-enantiomer and other potential impurities.[1] Chiral chromatography is the most widely employed technique for such enantioselective analysis.[1][2] The choice of a suitable chiral stationary phase (CSP) and mobile phase is critical for achieving adequate resolution between the enantiomers.
Section 2: Comparison of HPLC Methodologies
The following tables summarize an established achiral HPLC method for 3-Chloro-1-(thiophen-2-yl)propan-1-ol and a representative chiral HPLC method developed for a structurally related compound, duloxetine, which can serve as a strong basis for the method development for the target analyte.
Table 1: Achiral HPLC Method for 3-Chloro-1-(thiophen-2-yl)propan-1-ol
| Parameter | Condition |
| Stationary Phase | Chromolith SpeedROD RP-18e, 50 x 4.6 mm |
| Mobile Phase A | 10 mM KH₂PO₄, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-0.5 min, 35% B; 0.5-1.0 min, 35-80% B; 1.0-1.2 min, 80% B; 1.2-1.3 min, 80-35% B; 1.3-2.0 min, 35% B |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 45 °C |
| Detection | UV at 230 nm and 260 nm |
| Retention Time | Approximately 1.3 min |
| Data sourced from a patent describing the quantification of the racemic mixture.[3] |
Table 2: Representative Chiral HPLC Method for a Structurally Similar Compound (Duloxetine)
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Chiralpak AD-H (amylose-based) | Chiral-AGP (α₁-acid glycoprotein-based) |
| Mobile Phase | n-hexane:ethanol:diethyl amine (80:20:0.2, v/v/v) | 10 mM Acetate buffer (pH 3.8):acetonitrile (93:7, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Not specified | Not specified |
| Detection | UV | UV |
| Resolution (Rs) | > 2.8 between enantiomers | Baseline resolution |
| These conditions have been successfully applied for the enantiomeric separation of duloxetine, which shares structural similarities with the target analyte.[4][5][6] |
Section 3: Alternative Analytical Approaches
While HPLC is the predominant technique, other methods can be considered for the analysis of chiral compounds.
-
Gas Chromatography (GC): Chiral GC, utilizing capillary columns with cyclodextrin-based stationary phases, is a powerful alternative for the separation of volatile chiral compounds.[7]
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is gaining popularity as a faster and more environmentally friendly alternative to normal-phase HPLC for chiral separations.
-
Capillary Electrophoresis (CE): CE with chiral selectors in the running buffer offers another high-efficiency separation technique.[8]
Section 4: Experimental Protocols
Protocol 1: Achiral HPLC Quantification of 3-Chloro-1-(thiophen-2-yl)propan-1-ol
This protocol is based on the method described in patent DE102005062661A1.[3]
-
Preparation of Mobile Phases:
-
Mobile Phase A: Prepare a 10 mM solution of potassium dihydrogen phosphate (KH₂PO₄) in water and adjust the pH to 2.5 with phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing 3-Chloro-1-(thiophen-2-yl)propan-1-ol in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a known concentration.
-
-
HPLC System and Conditions:
-
Column: Chromolith SpeedROD RP-18e (50 x 4.6 mm).
-
Column Temperature: 45 °C.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 230 nm and 260 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-0.5 min: 35% B
-
0.5-1.0 min: 35% to 80% B
-
1.0-1.2 min: 80% B
-
1.2-1.3 min: 80% to 35% B
-
1.3-2.0 min: 35% B
-
-
-
Quantification:
-
Construct a calibration curve using standard solutions of 3-Chloro-1-(thiophen-2-yl)propan-1-ol of known concentrations.
-
Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Chiral HPLC Method Development for this compound (Based on Duloxetine Methods)
This protocol provides a starting point for developing a chiral separation method.
-
Column Screening:
-
Mobile Phase Optimization (Normal Phase):
-
Start with a mobile phase of n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) in a ratio of 90:10 (v/v).
-
To improve peak shape and resolution, add a small amount of an amine modifier like diethylamine (DEA) or a carboxylic acid modifier like trifluoroacetic acid (TFA) (typically 0.1-0.2%).
-
Adjust the ratio of hexane to alcohol to optimize retention time and resolution.
-
-
Mobile Phase Optimization (Reversed Phase):
-
Use a mobile phase consisting of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Optimize the pH of the buffer and the concentration of the organic modifier to achieve separation.
-
-
System Parameters:
-
Flow Rate: Typically 0.5 to 1.5 mL/min.
-
Column Temperature: Varying the temperature can affect enantioselectivity.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., around 230 nm).
-
-
Method Validation:
-
Once a suitable separation is achieved, validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
-
Section 5: Visualized Workflow
References
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE102005062661A1 - Process for the preparation of optically active (1S) -3-chloro (-thien-2-yl) -propan-1-ol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. gcms.cz [gcms.cz]
- 8. Chiral Recognition Methods in Analytical Chemistry: Role of the Chiral Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol: Chemical versus Enzymatic Routes
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a critical aspect of pharmaceutical manufacturing. (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a key building block for several important active pharmaceutical ingredients. This guide provides an objective comparison of the chemical and enzymatic approaches to its synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method.
The synthesis of this compound is primarily achieved through the asymmetric reduction of its corresponding ketone precursor, 3-chloro-1-(thiophen-2-yl)propan-1-one. Both chemical and enzymatic methodologies have been developed to effect this transformation with high enantioselectivity. This comparison delves into the specifics of a prominent chemical method, the Corey-Bakshi-Shibata (CBS) reduction, and a representative enzymatic approach utilizing a ketoreductase.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key quantitative data for the chemical and enzymatic synthesis of this compound, offering a clear comparison of their performance.
| Parameter | Chemical Synthesis (CBS Reduction) | Enzymatic Synthesis (Ketoreductase) |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine | Ketoreductase (e.g., from Candida) |
| Reducing Agent | Borane-dimethyl sulfide complex | Isopropanol (for cofactor regeneration) |
| Enantiomeric Excess (ee) | >95%[1][2] | >99%[3] |
| Yield | High (specific data not available) | High (e.g., 85% for similar substrates)[4] |
| Reaction Temperature | Low (e.g., 0-25 °C) | Ambient (e.g., 25-35 °C) |
| Reaction Time | Typically a few hours | Can range from several hours to 2 days |
| Substrate Concentration | Generally lower | Can be a limiting factor |
| Cofactor Requirement | None | NAD(P)H (requires regeneration system) |
| Environmental Impact | Use of hazardous reagents (borane) | Generally considered greener |
| Stereoselectivity Control | Dependent on the chiral catalyst | High intrinsic stereoselectivity of the enzyme |
Experimental Workflows and Logical Relationships
The synthesis of this compound, whether through a chemical or enzymatic route, follows a logical progression from the starting ketone to the final chiral alcohol. The diagrams below illustrate the workflows for both the Corey-Bakshi-Shibata (CBS) reduction and a typical ketoreductase-catalyzed synthesis.
Experimental Protocols
Below are detailed methodologies for the chemical and enzymatic synthesis of this compound.
Chemical Synthesis: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is a representative procedure for the asymmetric reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one using a chiral oxazaborolidine catalyst.
Materials:
-
3-Chloro-1-(thiophen-2-yl)propan-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-dimethyl sulfide complex (e.g., 0.6 eq) to the solution while maintaining the temperature below 5 °C. Stir the mixture for 10-15 minutes.
-
In a separate flask, dissolve 3-chloro-1-(thiophen-2-yl)propan-1-one (1.0 eq) in anhydrous THF.
-
Add the solution of the ketone dropwise to the catalyst-borane mixture over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate and saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Enzymatic Synthesis: Ketoreductase-Catalyzed Reduction
This protocol describes a general procedure for the asymmetric reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one using a ketoreductase with a cofactor regeneration system.
Materials:
-
3-Chloro-1-(thiophen-2-yl)propan-1-one
-
Ketoreductase (KRED) preparation (e.g., whole cells or purified enzyme)
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or oxidized form (NADP+)
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Isopropanol (as a co-substrate for cofactor regeneration, if applicable)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add D-glucose (e.g., 1.1 eq) and NADP+ (e.g., 0.01 eq).
-
Add the ketoreductase and glucose dehydrogenase to the buffer solution.
-
Dissolve 3-chloro-1-(thiophen-2-yl)propan-1-one in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) if necessary, and add it to the reaction mixture. The final substrate concentration is typically in the range of 10-50 g/L.
-
If using an isopropanol-based cofactor regeneration system with an alcohol dehydrogenase, add isopropanol to the reaction mixture (e.g., 5-10% v/v).
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by HPLC or GC analysis.
-
Once the reaction has reached completion (typically after 24-48 hours), stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified if necessary, for example by column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Conclusion
Both chemical and enzymatic methods offer viable pathways to the synthesis of this compound with high enantioselectivity. The choice between the two will depend on various factors including the desired scale of production, cost considerations, available equipment, and environmental regulations.
The Corey-Bakshi-Shibata reduction is a well-established and powerful chemical method that provides high enantiomeric excess.[1][2] However, it requires stoichiometric amounts of a hazardous borane reagent and stringent anhydrous conditions.
Enzymatic synthesis using ketoreductases presents a greener alternative, often operating under milder conditions in aqueous media and achieving exceptionally high enantioselectivity (>99% ee).[3] The main considerations for this approach are the cost and stability of the enzyme, and the need for an efficient cofactor regeneration system. As biocatalysis technology continues to advance, enzymatic routes are becoming increasingly attractive for industrial-scale production of chiral pharmaceuticals.
References
A Comparative Guide to the Synthesis of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic routes for producing (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, a key chiral intermediate in the synthesis of the antidepressant Duloxetine.[1][2] The primary focus is on the asymmetric reduction of the precursor ketone, 3-Chloro-1-(thiophen-2-yl)propan-1-one, highlighting the performance of traditional chemical methods versus modern biocatalytic alternatives.
Product Quality Specifications
A typical Certificate of Analysis for high-purity this compound, suitable for pharmaceutical development, would feature the following specifications.
Table 1: Representative Certificate of Analysis
| Parameter | Specification |
| Appearance | Colorless to light yellow oil |
| Identification (¹H NMR, ¹³C NMR) | Conforms to structure |
| Assay (HPLC) | ≥ 99.0% |
| Enantiomeric Excess (Chiral HPLC) | ≥ 99.5% (S)-enantiomer |
| Water Content (Karl Fischer) | ≤ 0.5% |
| Residual Solvents | Complies with ICH Q3C limits |
Comparison of Synthetic Methodologies
The synthesis of the target chiral alcohol is achieved primarily through the reduction of its ketone precursor. The choice of reduction methodology is critical for controlling stereochemistry, with significant implications for yield, purity, and downstream processing. Below is a comparison of common chemical and biocatalytic reduction methods.
Table 2: Performance Comparison of Reduction Methods
| Method | Catalyst / Reagent | Enantiomeric Excess (ee) | Yield / Conversion | Optimal Conditions |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | 0% (Racemic) | High (qualitative)[3] | 0-5 °C, Ethanol |
| Chemical Reduction | Chiral Oxazaborolidine / BH₃ | High (not specified) | Not specified | Not specified[1] |
| Biocatalytic Reduction | Candida tropicalis PBR-2¹ | > 99% | > 80% Yield | 30°C, pH 7.0[4] |
| Biocatalytic Reduction | Rhodotorula glutinis¹ | > 99.5% | > 95% Conversion | 30°C[4] |
| Biocatalytic Reduction | Thermoanaerobacter ADH | 95% | 2.1 mM product² | 30°C, pH 5.0[1] |
¹Data for a structurally similar substrate, N-methyl-3-oxo-3-(thiophen-2-yl) propanamide. ²Concentration after 60 minutes of incubation.[1]
Synthetic Pathways and Experimental Workflow
The overall process begins with the synthesis of the ketone precursor, followed by the critical reduction step.
References
A Comparative Guide to Alternative Chiral Intermediates for Duloxetine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereoselective synthesis of the antidepressant drug duloxetine is a topic of significant interest in pharmaceutical chemistry. The core of this challenge lies in the creation of the chiral center in the molecule. This guide provides a comparative overview of alternative chiral intermediates for duloxetine synthesis, focusing on chemoenzymatic and asymmetric synthesis approaches. We present quantitative data from various studies, detailed experimental protocols for key transformations, and visualizations of the synthetic pathways to aid in the selection of the most suitable route for your research and development needs.
Key Chiral Intermediates and Their Synthetic Strategies
The synthesis of (S)-duloxetine can be approached through several key chiral intermediates. The choice of intermediate often dictates the overall synthetic strategy. Here, we compare the primary methods for producing these crucial building blocks.
(S)-3-Chloro-1-(2-thienyl)-1-propanol
This chloroalcohol is a versatile intermediate that can be converted to the corresponding amino alcohol. A common strategy for its synthesis involves the enzymatic resolution of the racemic mixture.
Table 1: Comparison of a Chemoenzymatic Method for (S)-3-Chloro-1-(2-thienyl)-1-propanol Synthesis
| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Enzymatic Resolution | Candida antarctica Lipase B (CALB) | rac-3-Chloro-1-(2-thienyl)-propyl acetate | (R)-3-Chloro-1-(2-thienyl)-1-propanol and (S)-acetate | ~45-50 | >99 |
Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate ((S)-HEES)
(S)-HEES is another important precursor, which can be synthesized via the asymmetric reduction of the corresponding ketoester.
Table 2: Data on the Synthesis of Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate
| Method | Catalyst/Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Bioreduction | Carbonyl reductase from Chryseobacterium sp. | Ethyl 3-oxo-3-(2-thienyl)propanoate | (S)-HEES | >99 | >99 |
(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine ((S)-DHTP)
This amino alcohol is a direct precursor that can be obtained through the asymmetric reduction of the corresponding aminoketone.
Table 3: Comparison of Methods for (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine Synthesis
| Method | Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Bioreduction | Carbonyl reductase (CR2) and Glucose dehydrogenase (GDH) fusion protein | N,N-Dimethyl-3-keto-3-(2-thienyl)-1-propanamine | (S)-DHTP | 97.7 | >99.9 | [1] |
| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / (R,S,R)-L6 | N,N-Dimethyl-3-keto-3-(2-thienyl)-1-propanamine HCl | (S)-DHTP | 95 | 98 |
(S)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol
This is the penultimate intermediate in many duloxetine syntheses. It can be prepared by asymmetric reduction or by resolution.
Table 4: Comparison of Methods for (S)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol Synthesis
| Method | Catalyst/Enzyme | Substrate | Product | Conversion/Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Bioreduction | Immobilized Saccharomyces cerevisiae | 3-N-Methylamino-1-(2-thienyl)-1-propanone | (S)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol | 100 | >99 | [2] |
| Asymmetric Hydrogenation | (S,S)-TsDPEN-Ru Complex | 3-N-Methylamino-1-(2-thienyl)-1-propanone | (S)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol | 69 (overall) | 91.7 | [3] |
| Classical Resolution | (S)-Mandelic acid | rac-3-(N-Methylamino)-1-(2-thienyl)-1-propanol | (S)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol | ~40-45 | >99.9 | [4] |
Experimental Protocols
Protocol 1: Enzymatic Resolution of rac-3-Chloro-1-(2-thienyl)propyl acetate[1]
-
Acetylation: To a solution of racemic 3-chloro-1-(2-thienyl)-1-propanol in an appropriate solvent, add acetic anhydride. The reaction is typically carried out at room temperature until completion.
-
Enzymatic Hydrolysis: Suspend the resulting rac-3-chloro-1-(2-thienyl)propyl acetate in a phosphate buffer solution (pH ~7). Add Candida antarctica lipase B (CALB), either free or immobilized.
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC. The lipase will selectively hydrolyze the (R)-acetate to the (R)-alcohol, leaving the desired (S)-acetate unreacted.
-
Work-up and Separation: Once the desired conversion (ideally 50%) is reached, stop the reaction. Extract the mixture with an organic solvent (e.g., ethyl acetate). The (R)-alcohol and the (S)-acetate can then be separated by column chromatography.
-
Hydrolysis of (S)-acetate: The enriched (S)-acetate can be hydrolyzed (e.g., using NaOH in methanol) to afford the target (S)-3-chloro-1-(2-thienyl)-1-propanol.
Protocol 2: Asymmetric Bioreduction of N,N-Dimethyl-3-keto-3-(2-thienyl)-1-propanamine[2]
-
Biocatalyst Preparation: Prepare a whole-cell biocatalyst by expressing a carbonyl reductase (e.g., CR2) and a glucose dehydrogenase (for cofactor regeneration) in a suitable host like E. coli.
-
Reaction Setup: In a buffered aqueous solution (e.g., phosphate buffer, pH 6.5-7.5), suspend the whole-cell biocatalyst. Add the substrate, N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine, glucose (as the co-substrate for NADH/NADPH regeneration), and a catalytic amount of the cofactor (NADP⁺/NAD⁺).
-
Bioreduction: Stir the reaction mixture at a controlled temperature (e.g., 30-37°C). Monitor the conversion of the ketone to the chiral alcohol by HPLC.
-
Work-up: After completion of the reaction, centrifuge the mixture to remove the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine can be further purified if necessary.
Protocol 3: Asymmetric Hydrogenation of 3-N-Methylamino-1-(2-thienyl)-1-propanone[4]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by reacting a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) with a chiral ligand (e.g., (S,S)-TsDPEN) in a suitable solvent.
-
Reaction Setup: In a pressure reactor, dissolve the substrate, 3-N-methylamino-1-(2-thienyl)-1-propanone, in a suitable solvent (e.g., a mixture of formic acid and triethylamine, which serves as the hydrogen source).
-
Hydrogenation: Add the pre-formed catalyst solution to the reactor. Pressurize the reactor with hydrogen gas (or conduct transfer hydrogenation) and stir the mixture at a specific temperature and pressure until the reaction is complete.
-
Work-up: After the reaction, carefully depressurize the reactor. Quench the reaction mixture and extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it under reduced pressure. The crude product can be purified by column chromatography to yield (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes to key chiral intermediates.
Figure 1: Chemoenzymatic synthesis of (S)-3-chloro-1-(2-thienyl)-1-propanol via enzymatic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Transfer Hydrogenation of β-Amino Ketone Catalyzed by (S,S)-TsDPEN-Ru Complex and Its Application in the Synthesis of Duloxetine [cjcu.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
Efficacy of Reducing Agents for 3-chloro-1-(thiophen-2-yl)propan-1-one: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and selective reduction of keto groups is a critical step in the synthesis of pharmaceutical intermediates. This guide provides a comparative analysis of different reducing agents for the conversion of 3-chloro-1-(thiophen-2-yl)propan-1-one to its corresponding alcohol, a key building block in various synthetic pathways.
This comparison focuses on commonly employed hydride reagents, biocatalysts, and catalytic hydrogenation, presenting available experimental data to facilitate an informed selection of the most suitable reduction strategy based on desired outcomes such as yield, stereoselectivity, and process safety.
Comparative Performance of Reducing Agents
The selection of an appropriate reducing agent for the transformation of 3-chloro-1-(thiophen-2-yl)propan-1-one is dictated by factors including desired stereochemistry, reaction scale, and tolerance of other functional groups. Below is a summary of the performance of various agents based on available data.
| Reducing Agent | Type | Key Performance Metrics | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Hydride Reagent | Side Product Formation: 10-20% of 1-(thiophen-2-yl)propan-1-ol observed in some cases.[1] | - Mild and selective for ketones.[2] - Operationally simple and safer than LiAlH₄.[2] - Tolerates a variety of functional groups. | - May lead to the formation of dechlorination side products.[1] - Not suitable for stereoselective reductions without chiral auxiliaries. |
| Lithium Aluminum Hydride (LiAlH₄) | Hydride Reagent | Yield & Purity: Specific data for this substrate is not readily available in the reviewed literature. | - Highly powerful reducing agent for ketones.[2][3] | - Low selectivity; can reduce other functional groups.[2][3] - Highly reactive and pyrophoric, requiring strict anhydrous conditions.[2][3] - Violent reaction with water and protic solvents.[2] |
| Biocatalysts (e.g., Candida pseudotropicalis) | Enzyme | Conversion: 100%[2] Enantiomeric Excess (e.e.): >99%[2] | - Excellent enantioselectivity for producing chiral alcohols.[2][3] - Mild reaction conditions (pH, temperature).[2] | - May require specific buffer systems and co-factors. - Enzyme stability and cost can be a consideration for large-scale synthesis. |
| Catalytic Hydrogenation (Iron-based chiral catalyst) | Catalytic | Yield: 99% (for β-chloro-propiophenone)[4] Enantiomeric Excess (e.e.): 90% (for β-chloro-propiophenone)[4] | - High yields and potential for enantioselectivity.[4] - Utilizes hydrogen as the reductant, which is cost-effective. | - Thiophene derivatives can act as catalyst poisons. - Requires specialized high-pressure equipment. - Data is for a similar, not identical, substrate.[4] |
Experimental Workflow Overview
The general workflow for the reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one involves the dissolution of the ketone in a suitable solvent, followed by the addition of the reducing agent under controlled temperature. The reaction progress is monitored, and upon completion, the reaction is quenched and the product is isolated and purified.
Detailed Experimental Protocols
Sodium Borohydride (NaBH₄) Reduction
The reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one with sodium borohydride is a common laboratory procedure.[1]
Procedure:
-
Dissolve 3-chloro-1-(thiophen-2-yl)propan-1-one in ethanol at 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄) to the solution while maintaining the temperature.
-
Stir the reaction mixture until completion, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is typically quenched by the slow addition of an acid.
-
The product, 3-chloro-1-(thiophen-2-yl)propan-1-ol, is then extracted, and the organic layer is dried and concentrated.
-
Purification can be achieved through column chromatography. It is important to note that under these conditions, the formation of 1-(thiophen-2-yl)propan-1-ol as a side product (10-20%) has been observed.[1]
Lithium Aluminum Hydride (LiAlH₄) Reduction
Due to its high reactivity, the reduction with lithium aluminum hydride requires stringent anhydrous conditions and careful handling.[2][3]
General Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a dry aprotic solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0 °C.
-
A solution of 3-chloro-1-(thiophen-2-yl)propan-1-one in the same dry solvent is added dropwise to the LiAlH₄ suspension.
-
The reaction mixture is stirred at a controlled temperature until the reaction is complete.
-
The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting salts are filtered off, and the organic layer is dried and concentrated to yield the crude product, which is then purified.
Biocatalytic Reduction using Immobilized Candida pseudotropicalis
For the enantioselective synthesis of (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol, a biocatalytic approach offers high efficiency.[2]
Procedure:
-
Immobilized Candida pseudotropicalis 104 is used as the biocatalyst.
-
The reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one is carried out in a potassium phosphate buffer.
-
The optimal pH for the reaction is maintained between 6.6 and 7.2.
-
The reaction is typically run at a controlled temperature suitable for the enzyme's activity.
-
Continuous processing can be employed to achieve high conversion and enantiomeric excess.
-
Under these optimized conditions, a conversion of 100% and an enantiomeric excess of >99% for the (S)-alcohol can be achieved.[2]
Logical Relationship of Reduction Pathways
The choice of reducing agent directly influences the outcome of the reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one, leading to either a racemic mixture of the alcohol or a specific enantiomer.
References
Unambiguous Stereochemistry Determination: A Comparative Guide for (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The biological activity of a chiral molecule is intrinsically linked to its stereochemistry, making unambiguous confirmation of absolute configuration a critical step in the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of X-ray crystallography and alternative analytical techniques for the stereochemical confirmation of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds.
This guide delves into the experimental protocols and data interpretation for four powerful techniques: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's ester analysis, chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD). By presenting a side-by-side comparison of their principles, workflows, and the nature of the data they generate, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific needs.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be constructed, revealing the precise spatial arrangement of every atom.
Experimental Protocol:
A suitable single crystal of this compound is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and diffraction data are collected on a detector. The resulting data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is then solved using direct methods or Patterson synthesis and refined to yield the final atomic coordinates. The absolute configuration is typically determined by analyzing the anomalous dispersion effects, often quantified by the Flack parameter.
Data Presentation:
The primary output of an X-ray crystallographic analysis is a crystallographic information file (CIF), which contains a wealth of quantitative data. Below is a table summarizing representative crystallographic data for a chiral thiophene derivative, illustrating the level of detail obtained.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 5.890(2) |
| b (Å) | 15.234(5) |
| c (Å) | 6.456(3) |
| β (°) | 105.23(3) |
| Volume (ų) | 558.9(4) |
| Z | 2 |
| R-factor (%) | 3.5 |
| Flack Parameter | 0.02(4) |
Spectroscopic and Chromatographic Alternatives
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant hurdle. Several powerful alternative techniques can provide strong evidence for the absolute stereochemistry of a molecule in solution.
Mosher's Ester Analysis: Probing the Chiral Environment with NMR
Mosher's ester analysis is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols. It involves the derivatization of the alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H NMR spectra, which can be correlated to the absolute stereochemistry of the alcohol.
Experimental Protocol:
This compound is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric Mosher esters. The ¹H NMR spectra of both diastereomers are recorded, and the chemical shifts (δ) of protons near the chiral center are carefully assigned. The difference in chemical shifts (Δδ = δS - δR) is then calculated for each proton.
Data Presentation:
The key quantitative data from a Mosher's ester analysis are the calculated Δδ values. A positive Δδ for a given proton indicates that it is shielded by the phenyl group of the MTPA moiety in the (S)-ester, while a negative Δδ indicates shielding in the (R)-ester. This pattern allows for the assignment of the absolute configuration.
| Proton | δ (S-ester) (ppm) | δ (R-ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1' (Thiophene) | 7.35 | 7.38 | -0.03 |
| H-3' (Thiophene) | 7.01 | 7.00 | +0.01 |
| H-1 (CH-O) | 5.52 | 5.48 | +0.04 |
| H-2a (CH₂) | 2.25 | 2.35 | -0.10 |
| H-2b (CH₂) | 2.15 | 2.08 | +0.07 |
| H-3a (CH₂Cl) | 3.68 | 3.65 | +0.03 |
| H-3b (CH₂Cl) | 3.60 | 3.64 | -0.04 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric purity of a sample. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Experimental Protocol:
A solution of racemic 3-Chloro-1-(thiophen-2-yl)propan-1-ol is injected onto a chiral HPLC column. A suitable mobile phase is used to elute the compounds. The retention times of the two enantiomers are recorded using a detector (e.g., UV). The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers. To assign the absolute configuration, a pure sample of one enantiomer (e.g., the (S)-enantiomer) is injected under the same conditions to identify its corresponding peak.
Data Presentation:
The output of a chiral HPLC experiment is a chromatogram showing the separation of the enantiomers. The key quantitative data are the retention times and peak areas.
| Enantiomer | Retention Time (min) | Peak Area | % Area |
| (R)-enantiomer | 8.5 | 12500 | 50.0 |
| (S)-enantiomer | 10.2 | 12500 | 50.0 |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. By comparing the experimental VCD spectrum to the spectrum predicted by quantum chemical calculations for a known stereoisomer, the absolute configuration of the sample can be determined.
Experimental Protocol:
A solution of this compound is prepared in a suitable solvent (e.g., CDCl₃). The VCD and infrared (IR) spectra are recorded. Concurrently, the VCD spectrum for one enantiomer (e.g., the (R)-enantiomer) is calculated using density functional theory (DFT). The experimental VCD spectrum is then compared to the calculated spectrum of the (R)-enantiomer and its mirror image (which corresponds to the (S)-enantiomer).
Data Presentation:
The VCD data is presented as a spectrum of ΔA (absorbance difference) versus wavenumber (cm⁻¹). The comparison with the calculated spectra provides the basis for the stereochemical assignment. Enantiomers exhibit mirror-image VCD spectra.
| Wavenumber (cm⁻¹) | Experimental ΔA (x 10⁻⁵) | Calculated ΔA ((S)-enantiomer) |
| 1450 | +2.5 | +2.8 |
| 1375 | -1.8 | -2.0 |
| 1250 | +3.2 | +3.5 |
| 1100 | -4.1 | -4.5 |
Comparison of Methods
| Feature | X-ray Crystallography | Mosher's Ester Analysis (NMR) | Chiral HPLC | Vibrational Circular Dichroism (VCD) |
| Principle | X-ray diffraction from a single crystal | Diastereomeric differentiation by NMR | Differential interaction with a chiral stationary phase | Differential absorption of circularly polarized IR light |
| Sample Requirement | High-quality single crystal | mg quantities, requires derivatization | µg to mg quantities | mg quantities, in solution |
| Output | 3D atomic coordinates, absolute configuration | Δδ values for stereochemical assignment | Chromatogram with retention times and peak areas | VCD spectrum for comparison with calculated spectra |
| Confidence Level | Absolute and unambiguous | High, but indirect | High for enantiomeric purity; requires a standard for absolute configuration | High, based on theoretical correlation |
| Throughput | Low | Moderate | High | Moderate |
| Key Advantage | Definitive structural information | Applicable to a wide range of secondary alcohols | Excellent for determining enantiomeric excess | Non-destructive and applicable to molecules in solution |
| Key Limitation | Requires suitable single crystals | Requires chemical derivatization and can be complex to interpret | Requires development of a specific chiral method | Requires quantum chemical calculations |
Conclusion
The determination of the absolute stereochemistry of this compound is crucial for its application in pharmaceutical development. While X-ray crystallography provides the most definitive and unambiguous assignment, the challenge of obtaining suitable crystals can necessitate the use of alternative methods.
Mosher's ester analysis offers a robust NMR-based approach that provides strong evidence for the absolute configuration in solution. Chiral HPLC is an indispensable tool for determining enantiomeric purity and can be used for absolute configuration assignment with an authentic standard. Vibrational Circular Dichroism is a powerful spectroscopic technique that, in conjunction with theoretical calculations, can confidently determine the absolute stereochemistry of molecules in their solution state.
The choice of method will ultimately depend on the specific research question, the availability of the sample in a suitable form (e.g., as a single crystal), and the analytical resources at hand. For routine analysis of enantiomeric purity, chiral HPLC is often the method of choice due to its high throughput. For the initial, unambiguous determination of absolute configuration, X-ray crystallography remains the gold standard, with VCD and Mosher's ester analysis serving as powerful and often more accessible alternatives.
Cost-benefit analysis of different synthetic routes to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant duloxetine. The efficient and cost-effective production of this enantiomerically pure alcohol is therefore of significant interest. This guide provides a comparative cost-benefit analysis of the primary synthetic routes to this compound, supported by experimental data and detailed protocols.
Executive Summary
Three principal strategies dominate the synthesis of this compound: chemo-catalytic asymmetric reduction, biocatalytic asymmetric reduction, and dynamic kinetic resolution (DKR).
-
Chemo-catalytic asymmetric reduction , often employing chiral oxazaborolidine catalysts (e.g., CBS catalysts), offers a well-established and relatively rapid method. However, the cost and sensitivity of the catalysts can be a drawback.
-
Biocatalytic asymmetric reduction utilizes whole-cell or isolated enzymes, such as ketoreductases or alcohol dehydrogenases, to achieve high enantioselectivity under mild reaction conditions. This "green" approach can be highly cost-effective, particularly when the enzyme can be immobilized and reused.[1][2]
-
Dynamic Kinetic Resolution (DKR) combines the enzymatic resolution of a racemic mixture of the alcohol with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired (S)-enantiomer.[3][4] This method is highly efficient but requires a combination of an enzyme and a racemization catalyst.
The precursor for these methods, 3-chloro-1-(thiophen-2-yl)propan-1-one, is typically synthesized via a Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride.[5][6]
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound.
| Parameter | Chemo-catalytic Reduction (CBS) | Biocatalytic Reduction (Immobilized C. pseudotropicalis) | Dynamic Kinetic Resolution (Ru-catalyst/Lipase) |
| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine | Whole-cell Candida pseudotropicalis 104 | Ruthenium complex & Pseudomonas cepacia lipase |
| Yield | Typically high, >90% | Up to 100% conversion | High, >90% |
| Enantiomeric Excess (ee) | Good to excellent, often >95% | Excellent, >99%[1] | Excellent, >99%[3] |
| Reaction Time | Generally shorter, hours | Longer, can be days, but continuous processes are possible[1] | Variable, typically several hours |
| Temperature | Low temperatures often required | Ambient to slightly elevated temperatures (e.g., 30°C) | Ambient or slightly elevated temperatures |
| Catalyst Loading | Catalytic amounts (e.g., 5-10 mol%) | Dependent on cell concentration | Catalytic amounts of both Ru-catalyst and lipase |
| Catalyst Reusability | Possible, but can be challenging | High, immobilized cells can be reused multiple times (e.g., 11 times)[1] | Both catalysts can potentially be recovered and reused |
| Cost of Catalyst | High for the chiral ligand/catalyst | Potentially low, especially if cells are cultured in-house | Moderate to high, depending on the Ru-catalyst and lipase |
| Operational Complexity | Requires anhydrous conditions and inert atmosphere | Requires sterile techniques for cell culture and immobilization | Requires handling of both an enzyme and a metal catalyst |
| Downstream Processing | Standard workup and chromatography | Extraction and purification from aqueous media | Separation of product from two catalysts and acyl donor |
| Key Advantage | Well-established, predictable stereochemistry | High enantioselectivity, mild conditions, "green" | Potentially 100% yield of the desired enantiomer |
| Key Disadvantage | Cost and sensitivity of catalyst | Longer reaction times, potential for substrate/product inhibition | Requires optimization of two catalytic systems |
Experimental Protocols
Synthesis of the Precursor: 3-Chloro-1-(thiophen-2-yl)propan-1-one
This protocol describes a typical Friedel-Crafts acylation reaction.[6]
Materials:
-
Thiophene
-
3-Chloropropionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0°C, add 3-chloropropionyl chloride dropwise.
-
After the addition is complete, add thiophene dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-chloro-1-(thiophen-2-yl)propan-1-one.
Route 1: Biocatalytic Asymmetric Reduction
This protocol is based on the use of immobilized Candida pseudotropicalis 104.[1]
Materials:
-
3-Chloro-1-(thiophen-2-yl)propan-1-one
-
Candida pseudotropicalis 104 cells
-
Immobilization matrix (e.g., liquid-core chitosan capsules)
-
Potassium phosphate buffer (pH 6.6-7.2)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Ethyl acetate
Procedure:
-
Cell Immobilization: Immobilize the Candida pseudotropicalis 104 cells in a suitable matrix, such as liquid-core chitosan capsules, following established procedures.
-
Bioreduction: In a bioreactor or flask, suspend the immobilized cells in potassium phosphate buffer (pH 6.6-7.2).
-
Add glucose as a co-substrate.
-
Add 3-chloro-1-(thiophen-2-yl)propan-1-one to the reaction mixture. For continuous reduction, the substrate can be fed continuously to the reactor.
-
Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation.
-
Monitor the progress of the reaction by HPLC or GC.
-
Work-up and Purification: Once the reaction is complete, separate the immobilized cells by filtration for reuse.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Route 2: Dynamic Kinetic Resolution
This protocol is a general representation of a DKR process using a ruthenium catalyst and a lipase.[3][4]
Materials:
-
Racemic 3-Chloro-1-(thiophen-2-yl)propan-1-ol
-
Ruthenium catalyst (e.g., a Shvo-type complex)
-
Immobilized lipase (e.g., Pseudomonas cepacia lipase or Novozym 435)
-
Acyl donor (e.g., isopropenyl acetate or ethyl acetate)
-
Anhydrous solvent (e.g., toluene)
-
Base (if required for catalyst activation, e.g., potassium tert-butoxide)
Procedure:
-
In a flask under an inert atmosphere, dissolve the racemic 3-Chloro-1-(thiophen-2-yl)propan-1-ol, the ruthenium catalyst, and the immobilized lipase in the anhydrous solvent.
-
If necessary, add a base to activate the ruthenium catalyst.
-
Add the acyl donor to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by chiral HPLC or GC. The reaction should be monitored for the formation of the (S)-acetate and the disappearance of the (R)-alcohol.
-
Work-up and Purification: Once the reaction reaches completion (ideally, full conversion to the (S)-acetate), filter off the immobilized lipase and the solid catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The resulting (S)-acetate can then be hydrolyzed (e.g., using a base like sodium hydroxide in methanol/water) to afford the desired this compound.
-
Purify the final product by column chromatography.
Visualizing the Cost-Benefit Analysis Workflow
The following diagram illustrates the logical workflow for conducting a cost-benefit analysis of the different synthetic routes.
Caption: Workflow for cost-benefit analysis of synthetic routes.
Conclusion
The optimal synthetic route to this compound depends on the specific priorities of the manufacturer.
-
For high-throughput screening or smaller-scale synthesis where speed is critical and catalyst cost is less of a concern, chemo-catalytic asymmetric reduction may be the preferred method.
-
For large-scale, industrial production where cost, sustainability, and high enantiopurity are paramount, biocatalytic asymmetric reduction with immobilized enzymes presents a highly attractive option due to its high selectivity, mild operating conditions, and potential for catalyst reuse.[1][2]
-
Dynamic kinetic resolution offers the potential for the highest theoretical yield and excellent enantioselectivity, making it a strong contender, particularly if the racemization and resolution catalysts can be efficiently recovered and reused.[3][4]
A thorough evaluation of the factors outlined in this guide, including a detailed cost analysis of raw materials and process parameters at the desired scale, is essential for making an informed decision on the most suitable synthetic strategy.
References
- 1. Synthesis of duloxetine intermediate (S)-3-Chloro-1-(2-thienyl)-1-propanol with liquid-core immobilized Candida pseudotropicalis 104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 | Benchchem [benchchem.com]
- 3. Highly Efficient Route for Enantioselective Preparation of Chlorohydrins via Dynamic Kinetic Resolution [organic-chemistry.org]
- 4. Highly efficient route for enantioselective preparation of chlorohydrins via dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 3-Chloro-1-(thiophen-2-yl)propan-1-one | 40570-64-7 [smolecule.com]
- 6. scielo.br [scielo.br]
A Comparative Benchmarking Guide to (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol Purity Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of purity standards for (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds, notably Duloxetine.[1] The information presented herein is intended to assist researchers and quality control professionals in selecting and evaluating this critical raw material.
Comparative Analysis of Purity Standards
The purity of this compound is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Commercially available standards typically range from 95% to over 98% purity.[2] Below is a comparison of typical purity specifications from different grades of this intermediate.
Table 1: Comparison of Typical Purity Specifications for this compound
| Parameter | Standard Grade | High Purity Grade |
| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |
| Assay (by HPLC) | ≥ 98.0% | ≥ 99.5% |
| Enantiomeric Excess (ee) | ≥ 98.0% | ≥ 99.8% |
| (R)-enantiomer | ≤ 1.0% | ≤ 0.1% |
| Related Substances (by HPLC) | ||
| Any single unknown impurity | ≤ 0.5% | ≤ 0.1% |
| Total impurities | ≤ 1.0% | ≤ 0.2% |
| Residual Solvents (by GC-HS) | Meets USP <467> requirements | Meets USP <467> requirements |
| Water Content (by Karl Fischer) | ≤ 0.5% | ≤ 0.1% |
| Specific Optical Rotation | Specific to the S-enantiomer | Tightly controlled within a narrow range |
Experimental Protocols for Purity Determination
Accurate assessment of this compound purity requires robust analytical methodologies. The following are detailed protocols for the key analytical techniques used in its evaluation.
Assay and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the chemical purity of the substance and to quantify any related impurities.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 0.01 M potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
-
Procedure:
-
Inject the sample solution into the chromatograph and record the chromatogram.
-
Calculate the percentage of this compound and any impurities by the area normalization method.
-
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is crucial for determining the enantiomeric excess (ee) of the desired (S)-enantiomer.
-
Chromatographic System:
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 90:10:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
-
Procedure:
-
Inject the sample solution into the chromatograph and record the chromatogram.
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric excess using the formula: ee% = [((Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)) x 100].
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR (Proton NMR):
-
The spectrum should be consistent with the structure of this compound. Expected signals include those for the thiophene ring protons (typically in the range of 6.8-7.5 ppm), the methine proton adjacent to the hydroxyl group, the methylene protons of the propyl chain, and the hydroxyl proton.[3]
-
-
¹³C NMR (Carbon-13 NMR):
-
The spectrum should show the expected number of carbon signals corresponding to the thiophene ring, the propyl chain, and the carbon bearing the hydroxyl group.
-
Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile organic impurities and residual solvents.
-
Chromatographic System:
-
Column: Chiral capillary column (e.g., CP Chirasil-DEX CB) for the separation of chiral impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 220 °C) to ensure the elution of all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected impurities.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent. Derivatization to a more volatile ester may be necessary for better chromatographic performance.
-
-
Procedure:
-
Inject the prepared sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for Purity Assessment.
Logical Framework for Analytical Method Selection
The choice of analytical technique is often guided by the specific purity attribute being investigated. The following diagram outlines a decision-making process for selecting the appropriate analytical method.
Caption: Analytical Method Selection Tree.
References
A Comparative Guide to the Synthetic Pathways of Key Duloxetine Intermediates
This guide provides a comprehensive review of the primary synthetic routes for the key intermediates in the manufacturing of Duloxetine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). The synthesis of Duloxetine in its enantiomerically pure (S)-form presents several chemical challenges, primarily centered around the stereoselective construction of the chiral amino alcohol core and the subsequent etherification with the naphthyl moiety.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of various synthetic strategies, supported by experimental data and detailed protocols.
Synthesis of Acetylthiophene: The Thiophene Moiety Precursor
The synthesis of Duloxetine commonly begins with 2-acetylthiophene.[1] This readily available starting material serves as the foundational block for building the 3-(2-thienyl)propanamine backbone. While less common, 3-acetylthiophene can also be utilized in alternative synthetic strategies.
Comparative Synthesis of Acetylthiophenes
The primary method for synthesizing 2-acetylthiophene is through the Friedel-Crafts acylation of thiophene.[2][3] In contrast, the introduction of an acetyl group at the 3-position of the thiophene ring is more challenging due to the higher reactivity of the α-positions (2 and 5).[4]
| Intermediate | Starting Material | Key Reagents/Catalyst | Solvent | Yield | Reference |
| 2-Acetylthiophene | Thiophene | Acetic anhydride, Phosphoric acid | - | Not specified | U.S. Pat. No. 2,458,514[3] |
| 3-Acetylthiophene | 3-Bromothiophene | Ethyl magnesium bromide, Catalyst | - | Not specified | CN102690255B[4] |
| 3-Acetylthiophene | 3-Ethanolthiophene | Moffatt oxidation reagents | - | High cost | CN102690255B[4] |
Experimental Protocols
Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation: This method involves the acetylation of thiophene using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as phosphoric acid.[3]
Synthesis of 3-Acetylthiophene from 3-Bromothiophene: This process starts with 3-bromothiophene, which undergoes a Grignard coupling reaction to form 3-ethylthiophene. Subsequent oxidation with potassium permanganate in a magnesium nitrate solution yields 3-acetylthiophene.[4]
Synthetic Pathway for Acetylthiophenes
Caption: Synthetic routes to 2- and 3-acetylthiophene.
Synthesis of the Chiral Amino Alcohol Intermediate: (S)-3-Dimethylamino-1-(2-thienyl)-1-propanol
The creation of the chiral center in (S)-3-dimethylamino-1-(2-thienyl)-1-propanol is a critical step in the synthesis of Duloxetine. Several strategies have been developed to achieve high enantiomeric purity.
Comparative Synthesis of the Chiral Amino Alcohol
The most common initial step is the Mannich reaction of 2-acetylthiophene, paraformaldehyde, and dimethylamine hydrochloride to produce the racemic β-aminoketone, which is then reduced.[1][5][6] The key differentiation in pathways lies in how the desired (S)-enantiomer of the resulting alcohol is obtained.
| Method | Starting Material | Key Step | Reagents | Yield | Enantiomeric Excess (ee) | Reference |
| Classical Resolution | Racemic 3-dimethylamino-1-(2-thienyl)-1-propanol | Resolution | (S)-(+)-mandelic acid | ~50% (theoretical max) | >99% | U.S. Pat. No. 5,362,886 |
| Asymmetric Reduction | 3-dimethylamino-1-(2-thienyl)-propanone | Asymmetric Transfer Hydrogenation | Cp*RhCl[(S,S)-TsDPEN], HCOOH/Et3N | 95% | 95% | Stereoselective Synthesis...[7] |
| Biocatalytic Reduction | 3-N-methylamino-1-(2-thienyl)-1-propanone | Whole-cell reduction | Saccharomyces cerevisiae | 100% conversion | >99.0% | Asymmetric synthesis...[8] |
| Chemo-enzymatic | 3-chloro-1-(2-thienyl)-1-propanone | Enzymatic kinetic resolution | Lipase B from Candida antarctica | ~50% (theoretical max) | >98.5% | Chemo-enzymatic synthesis...[9] |
Experimental Protocols
Mannich Reaction and Reduction: 2-acetylthiophene, paraformaldehyde, and methylamine hydrochloride are reacted in a suitable solvent like ethanol at elevated temperatures (e.g., 80°C).[5][6] The resulting aminoketone is then reduced, for example, with sodium borohydride, to yield racemic 3-dimethylamino-1-(2-thienyl)-1-propanol.[1]
Classical Resolution: The racemic alcohol is treated with a chiral resolving agent, such as (S)-(+)-mandelic acid. The diastereomeric salts are then separated by crystallization, and the desired (S)-enantiomer is liberated by treatment with a base.[1]
Asymmetric Transfer Hydrogenation: The aminoketone is reduced using a chiral catalyst system, such as a rhodium catalyst with a chiral ligand (e.g., (S,S)-TsDPEN) and a hydrogen source like a formic acid/triethylamine mixture. This directly produces the enantiomerically enriched alcohol.[7]
Biocatalytic Reduction: Immobilized yeast cells (Saccharomyces cerevisiae) are used as a biocatalyst to reduce the aminoketone to the corresponding (S)-alcohol with high stereoselectivity.[8]
Pathways to the Chiral Amino Alcohol
Caption: Comparison of resolution vs. asymmetric synthesis.
Synthesis of (S)-(+)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine
This step involves the formation of the ether linkage between the chiral alcohol intermediate and the naphthalene ring system, a crucial bond formation in the synthesis of Duloxetine.
Comparative Synthesis via Etherification
The reaction is a nucleophilic aromatic substitution, where the alkoxide of the chiral alcohol displaces the fluorine atom from 1-fluoronaphthalene. The choice of base and solvent is critical for reaction efficiency and safety, especially at an industrial scale.
| Base | Solvent | Temperature | Time | Yield | Key Considerations | Reference |
| Sodium Hydride (NaH) | DMSO | 60-65°C | 2.5 hours | 72.9% (as oil) | Pyrophoric, hazardous on large scale.[10] | EP0650965A1[11][12], N,N-Dimethyl-3...[13] |
| Sodamide (NaNH2) | Polar aprotic (e.g., DMF) | Not specified | Not specified | Not specified | Milder base than NaH, safer for plant scale.[10] | US8269023B2[10] |
| Potassium bis(trimethylsilyl)amide (KHMDS) | Polar aprotic (e.g., DMF) | Not specified | Not specified | Not specified | Milder base than NaH, safer for plant scale.[10] | US8269023B2[10] |
Experimental Protocols
Etherification using Sodium Hydride: (S)-(-)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)propanamine is dissolved in an aprotic polar solvent like dimethyl sulfoxide (DMSO). Sodium hydride (typically a 60% dispersion in mineral oil) is added to form the alkoxide. 1-fluoronaphthalene is then added, and the mixture is heated to drive the reaction to completion.[12][13] Some protocols also include a potassium salt like potassium benzoate, which can facilitate the reaction.[11][12]
Etherification using Milder Bases: The process is similar to the one using NaH, but a less hazardous base such as sodamide or KHMDS is used in a polar aprotic solvent. This improves the safety profile of the synthesis, which is a significant advantage for industrial-scale production.[10]
Etherification Workflow
Caption: Key components of the etherification reaction.
Conclusion: A Comparative Overview
The synthesis of key Duloxetine intermediates offers a classic case study in pharmaceutical process development, balancing efficiency, cost, and stereochemical control.
-
Classical Resolution: While effective at producing high enantiomeric purity, this method is inherently inefficient, with a maximum theoretical yield of 50% for the desired enantiomer. It also requires additional steps for resolving agent recycling.[14]
-
Asymmetric Synthesis: Direct asymmetric reduction of the prochiral ketone is a more atom-economical approach. While the initial development of the catalyst system can be complex, it avoids the loss of half the material associated with classical resolution.
-
Biocatalysis: The use of enzymes or whole-cell systems offers a green and highly selective alternative.[14] Biocatalytic methods can achieve very high enantiomeric excess under mild reaction conditions, making them increasingly attractive for industrial applications.[14][15]
-
Safety and Scalability: For the final etherification step, the trend is moving away from hazardous reagents like sodium hydride towards safer, milder bases like sodamide, which are more suitable for large-scale industrial production.[10]
Ultimately, the choice of a specific synthetic pathway depends on a variety of factors, including the cost of raw materials and catalysts, the desired scale of production, and the capability to handle specific reagents and technologies. The development of chemo-enzymatic and biocatalytic routes represents the most significant advancement, offering more sustainable and efficient processes for the synthesis of this important antidepressant.[9][14]
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. prepchem.com [prepchem.com]
- 4. CN102690255B - Preparation method of 3-acetylthiophene - Google Patents [patents.google.com]
- 5. Preparation method of duloxetine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN111793056A - Preparation method of duloxetine intermediate - Google Patents [patents.google.com]
- 7. nepjol.info [nepjol.info]
- 8. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]
- 11. EP0650965A1 - Asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine an intermediate in the preparation of duloxetine - Google Patents [patents.google.com]
- 12. EP0650965B1 - Asymmetric synthesis of (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine an intermediate in the preparation of duloxetine - Google Patents [patents.google.com]
- 13. N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Duloxetine: Refining its Chemical Synthesis with Biocatalysis • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol: A Guide for Laboratory Professionals
The safe and responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (S)-3-Chloro-1-(thiophen-2-yl)propan-1-ol, a chlorinated organic compound. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects eyes from potential splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of potentially harmful vapors. |
Handling:
-
Avoid contact with skin and eyes.
-
Keep the substance away from ignition sources as it may be flammable.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as a halogenated organic compound, requires segregation from other waste streams.
Step 1: Waste Identification and Segregation
-
Identify the waste as a "Halogenated Organic Waste."[4] This is because the molecule contains a chlorine atom.
-
Do not mix with non-halogenated organic waste.[5]
-
Never dispose of this chemical down the laboratory drain.[4]
Step 2: Collection
-
Use a designated and clearly labeled "Halogenated Organic Waste" container.[4]
-
If the substance is a solid, it can be swept up and shoveled into a suitable container for disposal.[1][2]
-
For liquid forms or solutions, carefully pour the waste into the designated container, avoiding splashes.
-
All collection should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
Step 3: Storage
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area.[1][2]
-
Store the container away from incompatible materials such as strong oxidizing agents.[6]
Step 4: Final Disposal
-
Arrange for the disposal of the waste through a licensed and approved waste disposal company.[1]
-
The recommended methods for the destruction of chlorinated organic compounds are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[7] This ensures that harmful byproducts are not released into the atmosphere.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate Personnel: If the spill is large, evacuate personnel from the immediate area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[3] For solid spills, sweep up the material carefully to avoid creating dust.[6]
-
Collection: Collect the absorbed material or swept-up solid into a suitable, closed container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following workflow diagram illustrates the decision-making process and steps involved.
Caption: Disposal Workflow Diagram.
This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific safety and waste management protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. cochise.edu [cochise.edu]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
